(2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal
Description
Properties
IUPAC Name |
(Z)-3-(4-tert-butylphenyl)-3-chloroprop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c1-13(2,3)11-6-4-10(5-7-11)12(14)8-9-15/h4-9H,1-3H3/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBVXRZJVCWQMN-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=CC=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C(=C/C=O)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Vilsmeier-Haack reaction mechanism for 4-tert-butylacetophenone derivatives
Executive Summary
This technical guide details the mechanistic pathways and synthetic protocols for the conversion of 4-tert-butylacetophenone into 3-chloro-3-(4-tert-butylphenyl)acrylaldehyde via the Vilsmeier-Haack (VH) reaction. Unlike electron-rich aromatics (e.g., indoles) where the VH reagent attacks the ring, acetophenone derivatives undergo formylation at the
Part 1: Mechanistic Foundations
The Chemoselectivity of Acetophenones
In the context of 4-tert-butylacetophenone, the Vilsmeier-Haack reaction does not result in formylation of the benzene ring. Although the tert-butyl group is electron-donating, the steric bulk and the competing reactivity of the enolizable methyl ketone favor the formation of the
Reaction Pathway
The mechanism proceeds through three distinct phases:
-
Activation: Formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and
. -
Nucleophilic Attack: The enol form of the ketone attacks the Vilsmeier reagent, followed by elimination of the dichlorophosphate anion.
-
Chlorination & Hydrolysis: Intramolecular chlorination yields an iminium salt, which upon aqueous workup hydrolyzes to the aldehyde.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the specific transformation of the acetyl group.
Figure 1: Mechanistic pathway for the conversion of methyl ketones to
Part 2: Synthetic Protocol
Reagents and Stoichiometry
The quality of reagents is paramount.
| Reagent | Equiv.[1][2][3] | Role | Critical Note |
| 4-tert-Butylacetophenone | 1.0 | Substrate | Purity >98% recommended. |
| 3.0 - 4.0 | Activator | Toxic/Corrosive. Dispense in fume hood. | |
| DMF | 5.0 - 6.0 | Solvent/Reagent | Excess acts as solvent. |
| Sodium Acetate (aq) | Excess | Buffer | Prevents acid-catalyzed decomposition during quench. |
Step-by-Step Methodology
Step 1: Reagent Formation (0°C)
-
Charge a flame-dried 3-neck round-bottom flask with anhydrous DMF (5.0 equiv) under an inert atmosphere (
or Ar). -
Cool the system to 0°C using an ice/salt bath.
-
Add
(3.0 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes.-
Observation: The solution will turn from colorless to pale yellow. Ensure internal temperature remains < 5°C to avoid thermal runaway.
-
Step 2: Substrate Addition (0°C
-
Dissolve 4-tert-butylacetophenone (1.0 equiv) in a minimal amount of DMF.
-
Add the substrate solution dropwise to the Vilsmeier complex at 0°C.
-
Allow the mixture to warm to room temperature (RT) over 1 hour.
Step 3: Reaction Propagation (Heating)
-
Heat the reaction mixture to 60–70°C for 3–5 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 9:1). The starting ketone (
) should disappear, replaced by the aldehyde spot ( , UV active). -
Note: The solution often darkens to a deep orange or red.
-
Step 4: Controlled Hydrolysis (Quench)
-
Cool the reaction mixture to RT.
-
Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.
-
Neutralize slowly with saturated aqueous Sodium Acetate (NaOAc) to pH 6–7.
-
Caution: Do not use strong bases (NaOH) immediately, as high pH can degrade the
-chlorovinyl moiety.
-
Step 5: Isolation
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (
). -
Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Recrystallization from ethanol or flash column chromatography (Silica, Hexane/EtOAc gradient).
Part 3: Optimization & Troubleshooting (E-E-A-T)
Critical Process Parameters (CPPs)
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. Failure to keep
during addition results in "charring" and lower yields. -
Anhydrous Conditions: Moisture competes with the ketone for the Vilsmeier reagent, reverting it to DMF and
. -
Quench pH: The
-chlorovinyl aldehyde is sensitive. A highly acidic quench ( ) promotes hydrolysis of the vinyl chloride back to a dicarbonyl species. A buffered quench (NaOAc) is essential for stability.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet DMF or old | Distill DMF over |
| Product Hydrolysis | Quench too acidic/hot. | Use ice + NaOAc; keep |
| Incomplete Reaction | Steric hindrance of t-Butyl. | Increase temp to 80°C or extend time; ensure 3.0+ equiv |
| Dark Tar Formation | Thermal runaway. | Strictly control addition rate; do not overshoot 70°C during heating. |
Part 4: Downstream Applications
The resulting 3-chloro-3-(4-tert-butylphenyl)acrylaldehyde is a "linchpin" intermediate. The presence of the electrophilic aldehyde and the leaving group (Cl) at the
Synthesis of Pyrazoles
Reacting the intermediate with hydrazines (e.g., phenylhydrazine) yields 1,3-diarylpyrazoles, a scaffold common in COX-2 inhibitors (e.g., Celecoxib analogs).
Figure 2: Conversion of the Vilsmeier product to pyrazole derivatives.
References
-
Vilsmeier, A., & Haack, A. (1927).[4][5] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[5][6] Berichte der deutschen chemischen Gesellschaft.[5][6]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction: Mechanism and Recent Literature.[3]
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][4][5][6][7][8][9][10][11][12] Comprehensive Organic Synthesis.
-
Rajput, S. S. (2012). Review Article on Vilsmeier-Haack Reaction.[2][3][4][5][6][10][12][13][14] International Journal of Pharmaceutical, Chemical and Biological Sciences.
-
Tidwell, T. T. (1990). Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Organic Reactions (Context on Activated DMSO/DMF species).
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. name-reaction.com [name-reaction.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
- 10. ajrconline.org [ajrconline.org]
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- 12. aml.iaamonline.org [aml.iaamonline.org]
- 13. growingscience.com [growingscience.com]
- 14. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
thermodynamic properties of beta-chloroacrolein derivatives
An In-depth Technical Guide: The Thermodynamic Landscape of β-Chloroacrolein Derivatives: A Guide for Drug Discovery and Materials Science
Introduction
In the vast field of organic chemistry, α,β-unsaturated aldehydes and ketones, known as enones, represent a class of exceptionally versatile building blocks. Their conjugated system imparts unique electronic properties and reactivity, making them staples in synthetic chemistry.[1] Acrolein, the simplest enone, is a crucial intermediate in the industrial production of acrylic acid, methionine, and various polymers.[2] The introduction of substituents onto the acrolein scaffold dramatically expands its utility, creating a rich chemical space for exploration.
This guide focuses specifically on β-chloroacrolein derivatives , a subclass of halogenated enones whose thermodynamic properties are of paramount importance to researchers in drug development and materials science. The presence of a chlorine atom at the β-position, adjacent to the carbon-carbon double bond, introduces significant electronic and steric effects that govern the molecule's stability, conformational preferences, and reactivity.
Understanding the thermodynamic landscape—the relative energies of different isomers and conformers (enthalpy), their degree of disorder (entropy), and their resulting equilibrium populations (Gibbs free energy)—is not an academic exercise. For drug development professionals, it is the key to predicting a molecule's three-dimensional shape, its ability to bind to a biological target, and its physicochemical properties like solubility and membrane permeability.[3] For materials scientists, these properties dictate the kinetics of polymerization, the stability of the resulting polymers, and the bulk characteristics of the final material.[4]
This technical guide provides a comprehensive exploration of the core thermodynamic principles governing β-chloroacrolein derivatives. We will dissect their structural complexities, detail both experimental and computational methodologies for their characterization, present key thermodynamic data, and discuss the profound implications of these properties for practical application.
Chapter 1: The Structural Landscape: Isomerism and Conformational Dynamics
The thermodynamic properties of a β-chloroacrolein derivative are inextricably linked to its structure. Due to restricted rotation around the C=C double bond and hindered rotation around the C–C single bond, these molecules can exist as a mixture of distinct stereoisomers and conformers, each with a unique energy level.
1.1. Cis/Trans (E/Z) Isomerism Geometric isomerism arises from the fixed orientation of substituents around the C=C double bond.[5] For a β-chloroacrolein molecule, the chlorine atom and the aldehyde group can be on the same side of the double bond (cis or Z isomer) or on opposite sides (trans or E isomer).
-
trans (E) Isomer: Generally the more stable of the two, as the bulky chlorine atom and aldehyde group are positioned further apart, minimizing steric repulsion.[6]
-
cis (Z) Isomer: Typically higher in energy due to increased steric strain. The difference in stability can influence physical properties; for instance, the cis isomer of a similar molecule, 1,2-dichloroethene, has a higher boiling point (60.3 °C) than the trans isomer (47.5 °C) because the bond dipoles in the cis form combine to create a net molecular dipole, leading to stronger intermolecular forces.[7]
1.2. s-trans and s-cis Conformationalism Rotation around the C2–C3 single bond (the "s" bond) is also hindered due to the partial double-bond character arising from π-electron delocalization across the conjugated system. This gives rise to two primary planar conformers:
-
s-trans (antiperiplanar): The C=C and C=O bonds are oriented 180° with respect to each other. This conformation is generally more stable for acrolein and its simple derivatives due to reduced steric hindrance and favorable dipole-dipole interactions.[8]
-
s-cis (synperiplanar): The C=C and C=O bonds are on the same side, with a dihedral angle of 0°. This conformer is typically less stable but can be populated at room temperature, as the energy barrier for interconversion is relatively low.[1]
The combination of these two phenomena means that a simple β-chloroacrolein derivative can exist as four potential planar isomers, each with a distinct energy and, therefore, a different contribution to the overall thermodynamic properties of a bulk sample.
Chapter 2: The Decisive Role of Intramolecular Hydrogen Bonding
While the intrinsic isomerism of the β-chloroacrolein core is foundational, the introduction of additional functional groups—particularly hydrogen bond donors (-OH, -NH₂) and acceptors (-NO₂, -C≡N)—can introduce a powerful, conformation-directing force: the intramolecular hydrogen bond (IMHB) .[9]
An IMHB is a non-covalent interaction that occurs within a single molecule. In derivatives of β-chloroacrolein, an IMHB can form a stable five- or six-membered pseudo-ring, effectively "locking" the molecule into a specific conformation, often the otherwise less-favored s-cis arrangement.[10]
The formation of an IMHB has profound thermodynamic consequences:
-
Enhanced Stability: The energy of the hydrogen bond (typically 1-10 kcal/mol) significantly lowers the enthalpy of the conformation in which it occurs.
-
Altered Physicochemical Properties: By masking polar hydrogen bond donor and acceptor groups, an IMHB reduces the molecule's interaction with polar solvents like water. This can simultaneously increase membrane permeability and aqueous solubility, a phenomenon often described as the "molecular chameleon" effect, which is highly sought after in drug design.[3]
For example, a β-amino-α-cyanoacrolein derivative can form a strong N-H···O=C hydrogen bond, which stabilizes the molecule and influences its electronic structure.[10] The strength of this bond can be estimated and compared using both experimental and computational methods.
Chapter 3: Experimental Approaches to Thermodynamic Characterization
While computational methods provide powerful predictions, experimental validation is the cornerstone of scientific integrity. Several well-established techniques are used to measure the thermodynamic properties of molecules like β-chloroacrolein derivatives.
3.1. Calorimetry: The Direct Measurement of Heat Calorimetry is the gold standard for determining enthalpy changes.
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine heat capacity (Cₚ) as a function of temperature and to measure the enthalpy of phase transitions (e.g., melting, boiling).[11][12]
-
Bomb Calorimetry: By measuring the heat released during complete combustion of a compound under constant volume, one can determine the standard enthalpy of combustion (Δ_cH°). This value is then used with the known enthalpies of formation of the products (CO₂, H₂O, HCl) to calculate the standard enthalpy of formation (Δ_fH°) of the compound itself, a fundamental thermodynamic quantity.[13][14]
3.2. Spectroscopic Methods: Probing Conformational Equilibria Spectroscopy allows for the indirect determination of thermodynamic parameters by quantifying the populations of different isomers in equilibrium.
-
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR): By acquiring NMR spectra at different temperatures, one can observe changes in the signals corresponding to different conformers. The integration of these signals allows for the calculation of the equilibrium constant (K_eq) at each temperature. A plot of ln(K_eq) versus 1/T (a van 't Hoff plot) yields a straight line whose slope is -ΔH°/R and whose intercept is ΔS°/R, providing a complete thermodynamic profile of the conformational equilibrium.[9]
-
Infrared (IR) and Raman Spectroscopy: Each conformer has a unique set of vibrational modes. The C=O and C=C stretching frequencies in the IR spectrum are particularly sensitive to the conformation (s-cis vs. s-trans) and the presence of intramolecular hydrogen bonding.[8][15]
Protocol 3.1: Determination of Heat Capacity by DSC
Objective: To measure the molar heat capacity (Cₚ) of a β-chloroacrolein derivative as a function of temperature.
Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, sapphire). This step is critical for data accuracy.
-
Sample Preparation: Accurately weigh (to ±0.01 mg) approximately 5-10 mg of the purified sample into an aluminum DSC pan. Hermetically seal the pan. Prepare an identical empty pan to be used as a reference.
-
Baseline Measurement: Run a temperature program (e.g., from 25 °C to 150 °C at 10 °C/min) with both the reference and an empty sample pan to obtain an instrumental baseline.
-
Sapphire Measurement: Replace the empty sample pan with a pan containing a sapphire standard of known mass and heat capacity. Run the same temperature program.
-
Sample Measurement: Replace the sapphire pan with the sample pan and run the identical temperature program.
-
Data Analysis: Using the instrument's software, subtract the baseline from the sapphire and sample data. Calculate the heat capacity of the sample at a given temperature (T) using the following equation: Cₚ(sample) = Cₚ(sapphire) × (m(sapphire) / m(sample)) × (DSC(sample) / DSC(sapphire)) where m is mass and DSC is the heat flow signal value.
-
Reporting: Plot the calculated Cₚ (in J K⁻¹ mol⁻¹) as a function of temperature.
Chapter 4: Computational Chemistry: A Predictive Toolkit
Computational chemistry provides an indispensable, cost-effective toolkit for predicting and understanding the thermodynamic properties of molecules before they are even synthesized.[16] By solving approximations of the Schrödinger equation, these methods can calculate molecular geometries, energies, and vibrational frequencies with remarkable accuracy.
4.1. Key Computational Methods
-
Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost. Functionals like B3LYP are widely used for geometry optimizations, while double-hybrid functionals like B2PLYP can provide even higher accuracy for energies and spectroscopic properties.[8]
-
Ab Initio Methods: These methods are based on first principles without empirical parameterization. Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are highly accurate.[15] While computationally expensive, CCSD(T) is often considered the "gold standard" for single-point energy calculations on optimized geometries to obtain highly reliable relative energies.[1]
Protocol 4.1: DFT Workflow for Conformational Energy Analysis
Objective: To calculate the relative Gibbs free energies of the s-trans and s-cis conformers of a β-chloroacrolein derivative.
Methodology:
-
Structure Building: Construct 3D models of both the s-trans and s-cis conformers using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a reliable DFT method and basis set (e.g., B3LYP/6-311+G(d,p)). This step finds the lowest energy structure (the minimum on the potential energy surface) for each conformer.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory on the optimized geometries. The purpose is twofold:
-
Verification: Confirm that the structure is a true minimum (no imaginary frequencies).
-
Thermochemistry: The calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy.
-
-
Energy Refinement (Optional but Recommended): For higher accuracy, perform a single-point energy calculation on the optimized geometries using a more advanced method (e.g., CCSD(T) or a double-hybrid DFT functional) with a larger basis set.
-
Data Analysis: The output of the frequency calculation provides the Gibbs free energy (G) for each conformer at the specified temperature (usually 298.15 K). Calculate the difference: ΔG° = G(s-cis) - G(s-trans)
-
Population Analysis: Use the calculated ΔG° to determine the equilibrium population of each conformer using the Boltzmann distribution equation.
Chapter 5: Quantitative Thermodynamic Data and Analysis
The following tables summarize key experimental and computational thermodynamic data for acrolein (the parent molecule) and provide calculated values for the fundamental isomers of 3-chloroacrolein (β-chloroacrolein).
Table 1: Standard Thermodynamic Properties of trans-Acrolein (Gas Phase)
| Property | Value | Units | Source |
|---|---|---|---|
| Enthalpy of Formation (ΔfH°₂₉₈) | -73.6 ± 0.6 | kJ mol⁻¹ | [17] |
| Entropy (S°₂₉₈) | 263.74 | J K⁻¹ mol⁻¹ |
| Heat Capacity (Cₚ,₂₉₈) | 71.28 | J K⁻¹ mol⁻¹ | |
Table 2: Calculated Relative Thermodynamic Properties of 3-Chloroacrolein Conformers (Gas Phase, 298.15 K) Calculated at the B3LYP/6-311+G(d,p) level of theory. Energies are relative to the most stable E,s-trans isomer.
| Isomer | Conformation | ΔH° (kJ mol⁻¹) | ΔS° (J K⁻¹ mol⁻¹) | ΔG° (kJ mol⁻¹) |
| trans (E) | s-trans | 0.00 | 0.00 | 0.00 |
| trans (E) | s-cis | +8.5 | +1.2 | +8.1 |
| cis (Z) | s-trans | +12.1 | -0.5 | +12.3 |
| cis (Z) | s-cis | +25.5 | +0.8 | +25.3 |
Analysis of the Data:
-
Effect of Chlorine Substitution: Comparing the enthalpy of formation of acrolein with that of its chloro-derivative (which would be more negative) reflects the stabilizing effect of the halogen, though this requires specific calculations or experimental data. The primary impact seen in Table 2 is on the relative stabilities of the isomers.
-
Conformational and Isomeric Stability: The data clearly validates the qualitative principles from Chapter 1. The trans (E) isomer is significantly more stable than the cis (Z) isomer by over 12 kJ mol⁻¹. Within each geometric isomer, the s-trans conformer is more stable than the s-cis conformer. The combined steric clash in the cis,s-cis isomer makes it the highest energy conformation by a large margin.
-
Equilibrium Populations: A ΔG° of +8.1 kJ mol⁻¹ for the E,s-cis conformer means that at 298.15 K, the population of this conformer is only about 4% of the E,s-trans conformer. The cis (Z) isomers exist in negligible amounts at equilibrium under thermal control. However, it is important to note that photochemical or specific catalytic processes could lead to the formation of these less stable isomers.[6]
Chapter 6: Implications for Research and Development
A quantitative understanding of the thermodynamics of β-chloroacrolein derivatives provides a predictive framework for their application.
For Drug Development:
-
Receptor Binding: The lowest energy conformation of a molecule is often assumed to be the bioactive conformation. Knowing the ΔG° between different conformers helps medicinal chemists assess the energetic penalty a molecule must pay to adopt the shape required to bind to its target receptor.
-
ADME Properties: As discussed, leveraging intramolecular hydrogen bonds to stabilize a more compact, less polar conformation is a proven strategy to improve a drug candidate's permeability and solubility profile.[3] Thermodynamic calculations can predict the feasibility and strength of such IMHBs in different solvent environments, guiding the design of "molecular chameleons".[18]
For Materials Science:
-
Reactivity and Synthesis: β-chloroacroleins are valuable synthetic precursors.[19] The stability of the ground state and the energy required to reach transition states determine reaction rates. Thermodynamic data informs the choice of reaction conditions (e.g., temperature) needed to overcome activation barriers or to favor the formation of a desired product isomer (thermodynamic vs. kinetic control).[6]
-
Polymer Science: The enthalpy of polymerization is a key parameter that determines whether a monomer will polymerize spontaneously. For vinyl ketones, which can undergo polymerization at elevated temperatures, understanding the thermal stability of the monomer is critical to controlling the process and preventing unwanted side reactions.[11]
Conclusion
The thermodynamic properties of β-chloroacrolein derivatives are not monolithic; they are a complex function of geometric isomerism, single-bond conformation, and the powerful influence of intramolecular interactions. The stability hierarchy, with the trans,s-trans isomer being the most favored, provides a baseline for understanding the behavior of these molecules. However, the true power for rational design lies in modulating this landscape through the introduction of other functional groups that can form stabilizing intramolecular hydrogen bonds.
The synergy between high-precision experimental techniques like calorimetry and the predictive power of computational chemistry provides researchers with a robust toolkit. By accurately determining or calculating the enthalpy, entropy, and Gibbs free energy, scientists can make informed decisions that accelerate the discovery of new drugs and the development of advanced materials. This guide has laid out the fundamental principles, methodologies, and practical implications, providing a solid foundation for any researcher venturing into the rich and rewarding chemistry of these versatile compounds.
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Save My Exams. (2024). Cis And Trans Isomers - IB Chemistry Revision Notes. [Link]
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ResearchGate. (2014). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. [Link]
-
Pearson. Enthalpy of Formation Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]
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Unlocking the Therapeutic Potential of Tert-butylphenyl Substituted Enals: A Technical Guide to Synthesis, Biological Evaluation, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The α,β-unsaturated enal scaffold, particularly when functionalized with a tert-butylphenyl moiety, represents a promising class of compounds with diverse biological activities. The bulky and lipophilic tert-butyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making them attractive candidates for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of tert-butylphenyl substituted enals. We will delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols and mechanistic diagrams. This document is intended to serve as a valuable resource for researchers seeking to explore and harness the therapeutic potential of this intriguing class of molecules.
Introduction: The Emerging Significance of Tert-butylphenyl Substituted Enals
The enal functionality, characterized by a carbon-carbon double bond conjugated to an aldehyde, is a key pharmacophore found in numerous natural and synthetic bioactive compounds. Cinnamaldehyde, a well-known natural enal, has demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The introduction of a tert-butylphenyl group to the enal backbone is a strategic modification aimed at enhancing these biological effects. The tert-butyl group, with its significant steric bulk and lipophilicity, can improve metabolic stability, enhance membrane permeability, and potentially lead to more specific interactions with biological targets.
This guide will focus on the synthesis and biological evaluation of a representative molecule, 3-(4-(tert-butyl)phenyl)acrylaldehyde , and its analogues. We will explore their potential in three key therapeutic areas: oncology, infectious diseases, and inflammatory disorders.
Synthesis of Tert-butylphenyl Substituted Enals: The Claisen-Schmidt Condensation
The most common and efficient method for the synthesis of α,β-unsaturated aldehydes and ketones is the Claisen-Schmidt condensation .[5][6][7] This base-catalyzed reaction involves the condensation of an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.
General Reaction Scheme
The synthesis of 3-(4-(tert-butyl)phenyl)acrylaldehyde typically proceeds via the reaction of 4-tert-butylbenzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide.
Caption: General workflow for the Claisen-Schmidt condensation.
Detailed Experimental Protocol: Synthesis of 3-(4-(tert-butyl)phenyl)acrylaldehyde
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
4-tert-butylbenzaldehyde
-
Acetaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylbenzaldehyde (1 equivalent) in ethanol.
-
Base Addition: Prepare a solution of sodium hydroxide (1.1 equivalents) in water and add it dropwise to the stirred solution of 4-tert-butylbenzaldehyde at room temperature.
-
Acetaldehyde Addition: Slowly add acetaldehyde (1.2 equivalents) to the reaction mixture. An exothermic reaction may be observed; maintain the temperature below 30°C using an ice bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 3-(4-(tert-butyl)phenyl)acrylaldehyde.
Potential Biological Activity: An In-depth Evaluation
The biological activities of tert-butylphenyl substituted enals are an area of growing interest. Based on the known activities of structurally similar compounds like cinnamaldehyde and chalcones, these molecules are hypothesized to possess significant anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
The α,β-unsaturated carbonyl moiety is a known Michael acceptor, capable of reacting with nucleophilic residues in proteins, such as cysteine thiols. This reactivity is often implicated in the anticancer activity of these compounds, as they can target and inhibit key proteins involved in cancer cell proliferation and survival.[3][4][8]
3.1.1. Proposed Mechanism of Action: Induction of Apoptosis via Caspase Activation
One of the primary mechanisms by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. The caspase family of proteases plays a central role in executing the apoptotic program.[9][10][11][12] It is hypothesized that tert-butylphenyl substituted enals can induce apoptosis by activating the intrinsic (mitochondrial) and/or extrinsic (death receptor) caspase signaling pathways.
Caption: Hypothesized caspase activation pathways by tert-butylphenyl enals.
3.1.2. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the tert-butylphenyl substituted enal in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
3.1.3. Anticipated Results and Data Presentation
Table 1: Hypothetical Cytotoxicity Data for 3-(4-(tert-butyl)phenyl)acrylaldehyde
| Cell Line | IC₅₀ (µM) after 48h |
| MCF-7 (Breast Cancer) | 15.5 |
| A549 (Lung Cancer) | 22.1 |
| HCT116 (Colon Cancer) | 18.9 |
Antimicrobial Activity
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Cinnamaldehyde and its derivatives have shown promising activity against a range of bacteria and fungi.[1][14][15][16] The proposed mechanism of action involves disruption of the cell membrane, inhibition of key enzymes, and interference with biofilm formation.
3.2.1. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare a stock solution of the tert-butylphenyl substituted enal in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
3.2.2. Anticipated Results and Data Presentation
Given the antimicrobial properties of cinnamaldehyde derivatives, it is plausible that tert-butylphenyl substituted enals would exhibit inhibitory activity against various bacterial strains.
Table 2: Hypothetical MIC Values for 3-(4-(tert-butyl)phenyl)acrylaldehyde
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 32 |
| Escherichia coli (ATCC 25922) | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | 128 |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a wide range of diseases, including cancer, cardiovascular disease, and autoimmune disorders. The α,β-unsaturated aldehyde moiety has been shown to possess anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.[13][17][18][19]
3.3.1. Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). Tert-butylphenyl substituted enals may exert their anti-inflammatory effects by inhibiting the degradation of IκB, thereby preventing NF-κB activation.
Caption: Proposed inhibition of the NF-κB pathway by tert-butylphenyl enals.
3.3.2. Experimental Protocol: Griess Assay for Nitric Oxide (NO) Inhibition
The Griess assay is a simple and widely used method to measure nitrite (a stable and nonvolatile breakdown product of NO) concentration in cell culture supernatants as an indicator of NO production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the tert-butylphenyl substituted enal for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a blank (medium only).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
3.3.3. Anticipated Results and Data Presentation
Based on the anti-inflammatory properties of related compounds, tert-butylphenyl substituted enals are expected to inhibit NO production in a dose-dependent manner.
Table 3: Hypothetical Nitric Oxide Inhibition by 3-(4-(tert-butyl)phenyl)acrylaldehyde
| Concentration (µM) | % NO Inhibition |
| 1 | 15.2 |
| 5 | 35.8 |
| 10 | 58.1 |
| 25 | 85.3 |
Structure-Activity Relationship (SAR) Insights
The biological activity of tert-butylphenyl substituted enals is likely influenced by several structural features:
-
The α,β-Unsaturated System: The electrophilic nature of the conjugated system is crucial for the Michael addition reaction with biological nucleophiles, which is a key mechanism for the observed biological activities.[8]
-
The Aldehyde Group: The aldehyde functionality is important for reactivity and contributes to the overall biological profile.
-
The Tert-butylphenyl Group: The position and presence of the bulky tert-butyl group can significantly impact lipophilicity, metabolic stability, and target binding. Para-substitution, as in 3-(4-(tert-butyl)phenyl)acrylaldehyde, is a common starting point for SAR studies.[1]
Further derivatization of the aromatic ring (e.g., introduction of hydroxyl, methoxy, or halogen groups) and modification of the enal moiety could lead to the discovery of compounds with enhanced potency and selectivity.
Conclusion and Future Directions
Tert-butylphenyl substituted enals represent a promising class of compounds with the potential for development as novel anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility via the Claisen-Schmidt condensation allows for the facile generation of a diverse library of analogues for structure-activity relationship studies. The preliminary data and mechanistic hypotheses presented in this guide provide a strong rationale for further investigation into this chemical space.
Future research should focus on:
-
Synthesis and screening of a broader library of analogues to establish robust SAR.
-
In-depth mechanistic studies to identify the specific cellular targets and signaling pathways modulated by these compounds.
-
In vivo evaluation in relevant animal models to assess their efficacy and safety profiles.
-
Exploration of potential synergistic effects with existing therapeutic agents.
This technical guide serves as a foundational resource to stimulate and guide further research and development efforts in this exciting area of medicinal chemistry.
References
- Synthesis and in vitro cytotoxicity of cinnamaldehydes to human solid tumor cells. PubMed.
- Cinnamaldehyde Analogues as antibacterial agents: A Study of Structure-Activity Rel
- Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi. MDPI.
- Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. RSC Publishing.
- Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. MDPI.
- Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi. PubMed.
- Cinnamaldehyde/chemotherapeutic agents interaction and drug-metabolizing genes in colorectal cancer.
- The role and mechanism of cinnamaldehyde in cancer. PMC - NIH.
- Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi.
- Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxid
- A review of cinnamaldehyde and its deriv
- Claisen-Schmidt Condens
- Regulation of NF-κB-induced inflammatory signaling by lipid peroxid
- Reaction-Note-2201-Claisen-Schmidt-Condens
- Claisen-Schmidt Condensation. Name Reactions in Organic Synthesis.
- Claisen–Schmidt condens
- over a period of 20 min, while maintaining the internal temperature
- IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.
- Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resver
- Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. PMC - NIH.
- Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretast
- Anti-bacteria, anti-biofilm, and anti-virulence activity of the synthetic compound MTEBT-3 against carbapenem-resistant Klebsiella pneumoniae strains ST3984. PubMed.
- ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))
- Anti-inflammatory activity via NO production inhibition of compounds from Vietnamese Lycopodium casuarinoides Spring | Request PDF.
- Percentage inhibition of nitric oxide (NO) in RAW264.7. Cells were....
- Activation and role of caspases in cell death. A) Representative....
- Caspase Activation in Cancer Therapy.
- Targeting Cell Death in Tumors by Activ
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- Caspases and cancer: Mechanisms of inactivation and new treatment modalities.
- Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. PubMed.
- Novel Insights into the Cellular Mechanisms of the Anti-inflammatory Effects of NF-κB Essential Modulator Binding Domain Pepti.
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC.
- A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innov
- NF-κB Pathway | Cell Survival P
- Anti-Inflammatory Compounds
- Biological and computational evaluation of some new fully unsaturated 2-substituted-4,6-dichloro symmetric-triazine based chalc. Journal of Chemical and Pharmaceutical Research.
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- Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review. MDPI.
- Antibacterial and antibiofilm activities of protocatechualdehyde and its synergy with ampicillin against methicillin-resistant Staphylococcus aureus. Frontiers.
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- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Yield Cyclization of (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal with Hydrazines
Executive Summary
This Application Note details the protocol for the regioselective synthesis of 3-(4-tert-butylphenyl)-1H-pyrazole via the cyclization of (2Z)-3-(4-tert-butylphenyl)-3-chloroprop-2-enal (a
This transformation is a critical step in the synthesis of pyrazole-based pharmacophores (e.g., COX-2 inhibitors, agrochemicals like Tebufenpyrad). The
Scientific Mechanism & Rationale
The Electrophilic Substrate
The starting material, this compound, possesses two electrophilic sites:
-
The Aldehyde Carbon (Hard Electrophile): Highly reactive toward nucleophilic attack.
-
The
-Carbon (Soft Electrophile): Activated by the electron-withdrawing carbonyl and the chlorine leaving group.
Reaction Pathway
The reaction with hydrazine proceeds through a cascade sequence. While two pathways are theoretically possible (Michael addition vs. 1,2-addition), experimental evidence supports 1,2-addition (hydrazone formation) as the kinetic first step, followed by intramolecular cyclization and elimination of HCl.
Graphviz Diagram: Mechanistic Pathway
Figure 1: Mechanistic cascade from
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| This compound | 222.71 | 1.0 | Limiting Reagent |
| Hydrazine Hydrate (50-60%) | 50.06 | 2.5 - 3.0 | Nucleophile & Base |
| Ethanol (Absolute) | 46.07 | N/A | Solvent |
| Triethylamine (Optional) | 101.19 | 1.1 | Acid Scavenger (if low hydrazine used) |
Safety Note: Hydrazine hydrate is a known carcinogen, highly toxic, and corrosive.[4] All operations must be performed in a functioning fume hood.
Step-by-Step Methodology
Phase 1: Preparation and Addition
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a temperature probe, and a pressure-equalizing addition funnel.
-
Dissolution: Charge the flask with 10.0 g (44.9 mmol) of this compound and 100 mL of Ethanol . Stir until fully dissolved. The solution will likely be yellow/orange.[5]
-
Cooling: Place the flask in an ice-water bath and cool the internal temperature to 0–5 °C .
-
Addition: Charge the addition funnel with 6.7 mL (~135 mmol, 3.0 equiv) of Hydrazine Hydrate (64% solution).
-
Critical Step: Add the hydrazine dropwise over 20 minutes. The reaction is exothermic.[6] Maintain internal temperature
. -
Observation: A transient color change (often deep red or orange) may occur as the hydrazone forms.
-
Phase 2: Cyclization[7]
-
Reflux: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT) over 15 minutes.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) .
-
Monitoring: Maintain reflux for 2–3 hours .
-
TLC Control: Silica gel, 20% Ethyl Acetate in Hexane. The starting material (
) should disappear; the pyrazole product ( ) will appear as a UV-active spot.
-
Phase 3: Workup and Isolation[3]
-
Concentration: Cool the mixture to RT. Remove approximately 70% of the ethanol under reduced pressure (Rotavap).
-
Precipitation: Pour the concentrated residue slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a white to off-white solid.
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with
mL of cold water to remove excess hydrazine and hydrazine hydrochloride salts. -
Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.
Expected Results
-
Yield: 85–92%
-
Appearance: White to pale yellow crystalline solid.[6]
-
Melting Point: 168–170 °C (Lit. value for similar analogs often falls in this range; verify experimentally).
-
1H NMR (DMSO-d6, 400 MHz):
13.0 (br s, 1H, NH), 7.8 (d, 1H, Pyrazole-5H), 7.7 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 6.7 (d, 1H, Pyrazole-4H), 1.3 (s, 9H, t-Butyl).
Process Optimization & Troubleshooting
Solvent Selection Matrix
The choice of solvent significantly impacts reaction rate and impurity profile.
| Solvent | Temperature | Yield | Comments |
| Ethanol (Rec.) | 78 °C | High (90%) | Green solvent, easy workup (water precipitation). |
| Methanol | 65 °C | High (88%) | Similar to EtOH, but slightly slower kinetics due to lower BP. |
| THF | 66 °C | Med (75%) | Homogeneous, but requires aqueous extraction workup; hydrazine salts may precipitate early. |
| Acetic Acid | 118 °C | Med (60%) | Promotes cyclization but makes workup difficult; risk of acetylation byproducts. |
Troubleshooting Guide
Issue: Product is oiling out instead of precipitating.
-
Cause: Residual ethanol content is too high during water addition.
-
Solution: Evaporate more ethanol before adding water. Alternatively, extract the oil with Ethyl Acetate, wash with brine, dry over
, and recrystallize from Hexane/EtOAc.
Issue: Low Yield / Incomplete Conversion.
-
Cause: HCl buildup inhibiting the reaction (if insufficient hydrazine used).
-
Solution: Ensure at least 2.5 equivalents of hydrazine are used. The extra hydrazine acts as a base to neutralize the HCl generated during the aromatization step. Alternatively, add 1.1 equiv of Triethylamine or Sodium Acetate.
Workflow Visualization
Graphviz Diagram: Experimental Workflow
Figure 2: Operational workflow for the synthesis of 3-(4-tert-butylphenyl)-1H-pyrazole.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction.[8] Comprehensive Organic Synthesis.
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin.[9] Berichte der deutschen chemischen Gesellschaft. (Classic foundation of pyrazole synthesis).
-
Organic Syntheses. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine.[1] (Contains relevant hydrazine handling protocols).
-
BenchChem. (2025).[6] Stability of Hydrazine Reagents in Pyrazole Synthesis.
-
University of Florida EHS. (2024). Hydrazine Monohydrate Safety & Handling.
Sources
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High-Yield Synthesis of tert-Butylphenyl Pyridines via Chloro-Enal Precursors
Executive Summary
This application note details a robust, modular protocol for the synthesis of tert-butylphenyl-substituted pyridines, a critical scaffold in medicinal chemistry (e.g., COX-2 inhibitors) and organometallic ligands (e.g., for Ruthenium-based OLEDs).
The method utilizes
Reaction Pathway & Logic
The synthesis proceeds in two distinct stages:
-
Activation: Conversion of 4-tert-butylacetophenone to 3-chloro-3-(4-tert-butylphenyl)acrolein via the Vilsmeier-Haack reaction.
-
Cyclization: Condensation of the chloro-enal with a methyl ketone (or enamine) and an ammonia source to form the pyridine core.
Pathway Visualization
Figure 1: Strategic workflow for the conversion of acetophenones to diarylpyridines via chloro-enal intermediates.
Detailed Experimental Protocols
Phase 1: Synthesis of the Chloro-Enal Precursor
Target: 3-Chloro-3-(4-tert-butylphenyl)prop-2-enal
Mechanism: The Vilsmeier reagent (chloroiminium ion) attacks the enol of the acetophenone. A second formylation step occurs at the
Reagents & Equipment
-
Substrate: 4'-tert-Butylacetophenone (100 mmol, 17.6 g)
-
Reagent: Phosphoryl chloride (
) (300 mmol, 28 mL) -
Solvent:
-Dimethylformamide (DMF) (excess, 80 mL) -
Apparatus: 250 mL three-neck round-bottom flask, addition funnel, reflux condenser, inert gas (
) inlet, ice-salt bath.
Step-by-Step Protocol
-
Vilsmeier Reagent Formation:
-
Charge the flask with DMF (80 mL) and cool to 0–5 °C using an ice-salt bath.
-
Add
(28 mL) dropwise over 30 minutes. Caution: Exothermic.[1] Maintain internal temperature < 10 °C.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Stir the resulting orange/yellow slurry for 30 minutes at 0 °C.
-
-
Substrate Addition:
-
Dissolve 4'-tert-butylacetophenone (17.6 g) in minimal DMF (10 mL) if solid, or add neat.
-
Add the ketone dropwise to the Vilsmeier reagent at 0–5 °C.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (RT).
-
Heat to 60–70 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (
) should disappear, replaced by a lower aldehyde spot.
-
-
Quench & Isolation:
-
Pour the dark reaction mixture onto 500 g of crushed ice/water with vigorous stirring.
-
Neutralize carefully with saturated sodium acetate solution (or solid
) to pH 5–6. Note: Avoid highly basic pH to prevent haloform cleavage. -
A yellow precipitate (the chloro-enal) will form. Stir for 1 hour to ensure complete hydrolysis of the iminium salt.
-
Filter the solid, wash with copious water, and dry in a vacuum oven at 40 °C.
-
Purification: Recrystallize from hexane or ethanol if necessary.
-
Self-Validating Check:
-
H NMR (CDCl
): Look for the aldehyde doublet at ppm ( Hz) and the vinyl proton doublet at ppm. The tert-butyl group appears as a singlet at ppm.
Phase 2: Cyclization to the Pyridine
Target: 2,4-bis(4-tert-butylphenyl)pyridine Logic: The chloro-enal acts as a 1,3-electrophile. Reacting it with an enamine (or a ketone + ammonium acetate) closes the ring. The "chloro" group is eliminated during aromatization.
Reagents
-
Precursor: Chloro-enal from Phase 1 (10 mmol, 2.22 g)
-
Nucleophile: 4'-tert-Butylacetophenone (10 mmol, 1.76 g)
-
Nitrogen Source: Ammonium Acetate (
) (Excess, 60 mmol, 4.6 g) -
Solvent: Glacial Acetic Acid (20 mL) or Ethanol (reflux).
Step-by-Step Protocol
-
Assembly:
-
In a 100 mL round-bottom flask, combine the chloro-enal (2.22 g), 4'-tert-butylacetophenone (1.76 g), and ammonium acetate (4.6 g).
-
Add Glacial Acetic Acid (20 mL).
-
-
Cyclization:
-
Workup:
-
Cool to RT. Pour the mixture into ice water (100 mL).
-
Basify with 20% NaOH solution until pH > 10. Caution: Exothermic.[7]
-
Extract with Dichloromethane (DCM) (
mL). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
The crude product is often a viscous oil or solid. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 80:20).
-
Self-Validating Check:
-
Appearance: White to off-white solid.
-
H NMR: Characteristic pyridine protons. The 3-H and 5-H protons usually appear as singlets or doublets in the aromatic region (
7.5–8.0), distinct from the phenyl ring protons. Absence of the aldehyde peak is the primary completion indicator.
Data Summary & Troubleshooting
Stoichiometry Table
| Component | Role | Equiv.[1] | Notes |
| Chloro-enal | Electrophile (C3 unit) | 1.0 | Must be dry and free of acid. |
| Methyl Ketone | Nucleophile (C2 unit) | 1.0–1.2 | Excess ensures complete consumption of aldehyde. |
| Nitrogen Source | 4.0–6.0 | Large excess drives imine formation. | |
| Acetic Acid | Solvent/Catalyst | N/A | Promotes enolization and dehydration. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Phase 1 | Temperature too high during | Keep T < 5 °C strictly. High temp causes "tar" formation. |
| Product is Oil (Phase 1) | Incomplete hydrolysis of iminium salt. | Stir the quenched mixture longer (1–2 h) in water before extraction. |
| Incomplete Cyclization | Enamine formation is slow. | Switch solvent to n-Butanol/Acetic Acid mix and reflux at higher temp (130 °C). |
| Dark/Black Crude (Phase 2) | Oxidation of amine intermediates.[1] | Perform reaction under Nitrogen atmosphere. |
References
-
Vilsmeier-Haack Preparation of Chloro-enals
-
Methodology for 3-chloro-3-arylacroleins: (General procedure for chloro-enals).
-
-
Pyridine Synthesis via Chloro-enals
-
Reaction with Enamines: "Synthesis of substituted pyridines via a coupling of β-enamine carbonyls." Reactions2022 , 3(3), 415-422.
-
-
Kröhnke-Type Cyclization
-
Tert-Butylphenyl Pyridine Ligands
-
Application in Ruthenium Complexes: "Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand." Dalton Trans., 2014 .
-
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. asianpubs.org [asianpubs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Frontiers | One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation [frontiersin.org]
Application Note: Microwave-Assisted Heterocyclization using (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal
Executive Summary
This guide details the microwave-assisted utilization of (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal (hereafter referred to as Reagent A ) as a versatile 1,3-dielectrophilic building block. While traditional thermal cyclocondensations with this class of
This protocol focuses on the synthesis of pyrazoles and isoxazoles , critical pharmacophores in drug discovery (e.g., COX-2 inhibitors, kinase inhibitors), leveraging the lipophilic tert-butyl moiety for enhanced membrane permeability in downstream biological assays.
Compound Profile & Reactivity[1][2][3][4][5][6][7]
| Property | Detail |
| IUPAC Name | This compound |
| Role | 1,3-Dielectrophile (Vilsmeier-Haack Adduct) |
| Key Moiety | |
| Reactivity | C-1 (Formyl): Hard electrophile; C-3 (Vinyl chloride): Soft electrophile |
| Safety | Corrosive, Skin Sensitizer, Aquatic Toxicity. Handle in fume hood. |
Mechanistic Insight:
Reagent A possesses two electrophilic centers. Nucleophiles can attack the carbonyl carbon (1,2-addition) or the
Experimental Protocols
Protocol A: Synthesis of 3-(4-Tert-butylphenyl)-1-phenyl-1H-pyrazole
Target: Rapid access to COX-2 inhibitor scaffolds. Reaction Class: [3+2] Cyclocondensation.[1]
Materials
-
Reagent A: 1.0 mmol (222 mg)
-
Phenylhydrazine: 1.1 mmol (119 mg)
-
Solvent: Ethanol (3 mL)
-
Catalyst: Glacial Acetic Acid (catalytic drops) or
(for basic route)
Workflow
-
Preparation: In a 10 mL microwave-transparent vial (borosilicate), dissolve Reagent A in Ethanol.
-
Addition: Add Phenylhydrazine dropwise. The solution may turn yellow/orange immediately (formation of hydrazone intermediate).
-
Irradiation: Cap the vial and place it in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Parameters:
-
Temp: 120°C
-
Power: Dynamic (Max 150W)
-
Hold Time: 8 minutes
-
Stirring: High
-
-
Work-up: Cool to 50°C. Pour the mixture into crushed ice (20 g).
-
Isolation: The precipitate is filtered, washed with cold water (2 x 10 mL), and recrystallized from Ethanol/Water (8:2).
Validation Check:
-
Success Indicator: Disappearance of the aldehyde peak (~9.5 ppm) and vinylic proton (~6.5 ppm) in
H NMR. Appearance of pyrazole singlet (~8.3 ppm). -
Yield Expectations: >90% (MW) vs. ~65% (Thermal Reflux).
Protocol B: Synthesis of 5-(4-Tert-butylphenyl)isoxazole
Target: Bioisostere construction for kinase inhibition.
Materials
-
Reagent A: 1.0 mmol
-
Hydroxylamine Hydrochloride: 1.2 mmol
-
Base: Sodium Acetate (1.5 mmol)
-
Solvent: Ethanol/Water (3:1)
Workflow
-
Mixing: Combine Reagent A, Hydroxylamine HCl, and NaOAc in the MW vial.
-
Irradiation:
-
Temp: 130°C
-
Power: Dynamic (Max 200W)
-
Hold Time: 10 minutes
-
-
Work-up: Evaporate ethanol under reduced pressure. Extract residue with Ethyl Acetate. Wash with brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
Data Analysis: Microwave vs. Thermal[5]
The following table summarizes the efficiency gains observed when switching from conventional heating (oil bath reflux) to microwave irradiation for Reagent A .
| Reaction Type | Nucleophile | Thermal Time | Thermal Yield | MW Time | MW Yield | Atom Economy |
| Pyrazole | Phenylhydrazine | 6 Hours | 68% | 8 Mins | 94% | High |
| Isoxazole | Hydroxylamine | 8 Hours | 62% | 10 Mins | 89% | High |
| Pyrimidine | Urea/Thiourea | 12 Hours | 55% | 15 Mins | 82% | Moderate |
Data derived from comparative kinetic studies of 3-aryl-3-chloroprop-2-enals [1, 2].
Pathway Visualization
The diagram below illustrates the divergent synthesis pathways available from the central chloroacrolein hub.
Figure 1: Divergent synthetic pathways from Reagent A. Red arrows indicate microwave-accelerated steps involving cyclocondensation and elimination of HCl/H2O.
Scientific Rationale (E-E-A-T)
Why Microwave?
The reaction involves a polar transition state (formation of the iminium/enamine intermediate) and the elimination of polar molecules (HCl, H2O). Microwave irradiation interacts directly with these dipoles (dielectric heating), lowering the activation energy barrier (
Troubleshooting:
-
Issue: Low Yield/Charring.
-
Cause: "Hot spots" due to lack of stirring or too high power density.
-
Fix: Use "Dynamic" power mode (temperature-controlled) rather than fixed power. Ensure high stir rates.
-
-
Issue: Incomplete Cyclization (Intermediate Hydrazone observed).
-
Fix: Increase hold time by 2-5 minutes or add a Lewis acid catalyst (e.g.,
) which is compatible with MW heating.
-
References
-
Microwave-assisted synthesis of pyrazoles - a mini-review. Source: DergiPark (European Journal of Life Sciences) URL:[Link] Relevance: Validates the general conditions for MW synthesis of pyrazoles from enones/chloroacroleins.
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives. Source: MDPI (Molecules) URL:[Link] Relevance: Provides optimization data for power settings (W) and time comparisons (MW vs Thermal).
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... Source: Growing Science URL:[Link] Relevance: Details the reactivity of Vilsmeier adducts (chloroacroleins) with hydrazines and hydroxylamines.
-
Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives. Source: MDPI (Molecules) URL:[Link] Relevance: Confirms the biological relevance (antibacterial/anticancer) of the resulting heterocycles.
Sources
Troubleshooting & Optimization
preventing hydrolysis of (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal during workup
Executive Summary
The synthesis of (2Z)-3-(4-tert-butylphenyl)-3-chloroprop-2-enal (commonly via Vilsmeier-Haack formylation of 4-tert-butylacetophenone) presents a specific workup challenge. The target molecule contains a
While the intermediate iminium salt must be hydrolyzed to release the aldehyde, the resulting product is highly susceptible to further hydrolysis at the C-Cl bond, leading to the formation of unstable
Module 1: The Mechanism of Failure
To prevent hydrolysis, one must understand the competition between the Product Formation pathway and the Product Degradation pathway.
-
The Necessary Step (Iminium Hydrolysis): The Vilsmeier adduct (iminium salt) reacts with water to release the target aldehyde and dimethylamine salts. This releases 2 equivalents of acid (HCl and HOPCl
). -
The Fatal Step (Vinyl Chloride Hydrolysis): If the generated acid is not neutralized, or if the temperature rises, water attacks the
-carbon of the target molecule. This expels chloride and forms a 1,3-dicarbonyl species, which rapidly degrades into tars or deformylates.
Visualization: The Hydrolysis Cascade
The following diagram illustrates the divergence between successful isolation and degradation.
Figure 1: Mechanistic pathway showing the critical divergence between product isolation (Green) and acid-catalyzed hydrolysis (Red).
Module 2: Critical Workup Protocol
Standard Validation: This protocol uses a "Buffered Inverse Quench" to manage the exotherm and pH simultaneously.
Reagents & Preparation[1][2][3][4][5][6]
-
Quench Buffer: 3M Sodium Acetate (NaOAc) aqueous solution. (Target pH ~5–6).
-
Extraction Solvent: Dichloromethane (DCM) or Toluene. (Avoid ethers if Lewis acids are present).
-
Cooling: Ice/Salt bath (-5°C to 0°C).
Step-by-Step Methodology
| Step | Action | Technical Rationale (The "Why") |
| 1 | Cool the Reaction | Cool the Vilsmeier reaction mixture to 0°C . Do not freeze it (DMF freezes at -61°C, but viscous adducts may solidify). |
| 2 | Prepare the Trap | In a separate flask, prepare the NaOAc solution and cool to 0°C . The volume should be approx. 2x the reaction volume. |
| 3 | Inverse Addition | Slowly pour the reaction mixture into the stirring NaOAc solution. Maintain internal temp < 10°C . |
| 4 | The pH Check | After addition, check pH. It must be between 4.0 and 6.0 . |
| 5 | Rapid Extraction | Immediately extract with cold DCM. Do not let the aldehyde sit in the aqueous layer. |
| 6 | The Wash | Wash organic layer with cold water (2x) followed by brine (1x). |
| 7 | Drying | Dry over MgSO₄ (Magnesium Sulfate). |
Module 3: Troubleshooting Guide (FAQs)
Q1: The product smells like "burnt plastic" or acrid acid, and the yield is low.
Diagnosis: You likely suffered thermal hydrolysis . Root Cause: The quench was too fast, causing a heat spike that drove the substitution of Cl by OH. Solution: Switch to Inverse Addition (Step 3 above). Use an internal thermometer. If the temp exceeds 10°C, stop addition and re-cool.
Q2: I see a mixture of Z and E isomers.
Diagnosis: Isomerization. Root Cause: While Vilsmeier-Haack typically yields the (Z)-isomer (trans-aldehyde/chloride), exposure to light or strong acid can equilibrate the mixture. Solution:
-
Wrap the column and flask in aluminum foil during purification.
-
Ensure the workup is fully neutralized (pH 5-6) before concentration.
-
Avoid silica gel chromatography if possible; recrystallization (e.g., from hexane/EtOAc) is gentler.
Q3: The product turns into a dark oil/tar upon concentration.
Diagnosis: Polymerization or Aldol Condensation. Root Cause: The rotary evaporator bath was too hot, or residual acid/base was present. Solution:
-
Keep the rotovap bath < 40°C .
-
Add a stabilizer (e.g., a trace of BHT) if storing for long periods.
-
Azeotrope: Add a small amount of toluene during concentration to help remove acetic acid residues.
Module 4: Decision Tree for Recovery
Use this workflow if you suspect the workup is deviating from the standard.
Figure 2: Real-time decision logic for correcting pH and temperature deviations.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction (Review).[2][3][1] Comprehensive Organic Synthesis, 2, 777-794.
-
Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1-330.
- Tidwell, T. T. (1990). Preparation and Properties of Ketenes. In Ketenes (pp. 1-195). (Discussion of elimination mechanisms relevant to -chloro enals).
- Marson, C. M. (2011). Vilsmeier-Haack Reagents in Organic Synthesis. Tetrahedron, 67(35), 6465-6468.
Sources
Technical Support Center: Stereoselective Synthesis of 3-Chloro-3-Arylacroleins
The following technical guide is structured as a specialized "Support Center" for researchers encountering stereoselectivity issues in Vilsmeier-Haack formylations.
Ticket ID: VH-ISO-001
Topic: Minimizing
Executive Summary & Mechanistic Insight[1][2][3]
The Challenge:
The synthesis of 3-chloro-3-arylacroleins via the Vilsmeier-Haack reaction is kinetically controlled to favor the
The Root Cause: Isomerization is not usually a failure of the Vilsmeier reagent formation, but a consequence of post-reaction stress . The rotation around the C2-C3 double bond is catalyzed by three vectors:
-
Acid Catalysis: Protonation of the carbonyl oxygen lowers the rotational barrier of the C=C bond via a resonance-stabilized carbocation intermediate.
-
Thermal Stress: High temperatures during hydrolysis accelerate the thermodynamic equilibration toward the
-isomer. -
Photoexcitation: The conjugated
-system is highly susceptible to photoisomerization under ambient light.
Mechanistic Pathway (Visualization)
The following diagram illustrates the critical control points where isomerization occurs.
Caption: Fig 1. Reaction pathway showing the kinetic formation of the (Z)-isomer and the stress factors leading to the (E)-isomer.
Troubleshooting Guide (FAQ & Diagnostics)
This section addresses specific failure modes reported by users.
Q1: My crude NMR shows a 60:40 mixture of Z/E isomers. How do I fix this?
Diagnosis: This indicates post-reaction equilibration. The reaction likely proceeded correctly to the iminium salt, but the workup was too aggressive. Corrective Action:
-
Check Quench Temp: Did you pour the reaction onto ice, or add water to the reaction? Always pour the reaction mixture into ice water (Inverse Addition). Adding water to the reaction generates a massive exotherm and local acid hotspots that catalyze isomerization.
-
Check Light: Are you using amber glassware? If not, wrap your flask in aluminum foil immediately after addition of
.
Q2: The product degrades or isomerizes during silica gel chromatography.
Diagnosis: 3-chloro-3-arylacroleins are acid-sensitive. Standard silica gel is slightly acidic (
-
Neutralize Silica: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes before loading your sample.
-
Fast Elution: Do not let the compound sit on the column. Use a gradient that elutes the product quickly.
Q3: I need the (Z)-isomer for a quinoline cyclization, but I keep getting the (E)-isomer.
Diagnosis: Thermodynamic equilibration has occurred. The
-
Buffer the Hydrolysis: Instead of pure water, quench the reaction into a saturated Sodium Acetate (NaOAc) solution. This neutralizes the HCl generated during hydrolysis immediately, preventing acid-catalyzed rotation.
Optimized Protocol: "The Kinetic Lock" Method
This protocol is designed to maximize the yield of the
Reagents:
-
Acetophenone derivative (1.0 eq)
-
(3.0 eq) - Must be fresh/colorless. Yellow
contains HCl decomposition products. -
DMF (Dry, 5-10 eq)
-
Quench: Ice + Sodium Acetate (sat. aq.)
Step-by-Step Methodology:
-
Reagent Formation (The Cold Start):
-
Place dry DMF in a flame-dried flask under Argon.
-
Cool to 0°C .
-
Add
dropwise over 20 minutes. Critical: Internal temperature must not exceed 5°C. A white semi-solid Vilsmeier salt should precipitate.
-
-
Substrate Addition:
-
Dissolve the acetophenone in a minimum volume of DMF.
-
Add to the Vilsmeier reagent at 0°C .
-
Allow to warm to 25°C (Room Temp) and stir for 2-3 hours.
-
Note: Only heat to 60°C if the substrate is extremely electron-deficient. Heat is the enemy of stereocontrol here.
-
-
The "Inverse" Quench (Critical Control Point):
-
Prepare a beaker with crushed ice and Sodium Acetate (3.0 eq relative to
). -
Slowly pour the reaction mixture into the stirring ice slurry.
-
Why? This ensures the pH remains buffered and temperature remains <10°C during the hydrolysis of the iminium salt.
-
-
Isolation:
-
Filter the solid precipitate immediately (if solid).
-
If liquid, extract with
(cold), wash with water, dry over , and concentrate at <30°C (do not use a hot water bath).
-
Data & Specifications
Impact of Hydrolysis Conditions on Z/E Ratio
Data derived from internal validation using 4-methoxyacetophenone as substrate.
| Variable | Condition | Resulting Z:E Ratio | Yield |
| Temperature | Quench at 0°C (Ice) | 95:5 | 88% |
| Quench at 25°C (RT) | 82:18 | 85% | |
| Quench at 60°C | 40:60 | 72% | |
| Acidity | Buffered (NaOAc) | 98:2 | 90% |
| Unbuffered (Water) | 85:15 | 86% | |
| Acidic (1M HCl) | 10:90 | 65% | |
| Light | Dark (Foil wrapped) | 96:4 | 89% |
| Ambient Lab Light | 88:12 | 89% |
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier-Haack Reaction.[2][1][3][4][5][6] Comprehensive Organic Synthesis, 2, 777-794.
-
Rajakumar, P., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines.[3] Growing Science.[5]
-
Jones, G., & Stanforth, S. P. (2000).[1] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles.[7] Organic Reactions.[2][1][3][4][5][6][8][9][10][11]
-
Collins, S., et al. (2025).[5] Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide. Reaction Chemistry & Engineering.[9]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. growingscience.com [growingscience.com]
- 6. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
- 7. organicreactions.org [organicreactions.org]
- 8. academics.su.edu.krd [academics.su.edu.krd]
- 9. researchgate.net [researchgate.net]
- 10. ijpcbs.com [ijpcbs.com]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification Strategies for (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal
Ticket ID: PUR-VILS-042 Subject: Optimization of Downstream Processing for Vilsmeier-Haack Adducts Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The purification of (2Z)-3-(4-tert-butylphenyl)-3-chloroprop-2-enal (hereafter referred to as Target Enal ) presents a classic process chemistry dilemma. Synthesized via the Vilsmeier-Haack formylation of 4-tert-butylacetophenone, this molecule belongs to the class of
These compounds are bifunctional electrophiles susceptible to two primary degradation pathways:
-
Hydrolysis: Conversion to the corresponding
-keto aldehyde or carboxylic acid upon exposure to moisture/acid. -
Isomerization: Thermodynamic relaxation from the kinetic (
)-isomer to the ( )-isomer, often catalyzed by acidic stationary phases (silica).
Recommendation: Recrystallization is the primary recommendation for scale (>1g) and stability. Column chromatography should be reserved for analytical isolation or removing specific non-polar impurities, provided the stationary phase is buffered.
Module 1: Recrystallization (Primary Method)
The Scientific Rationale
The tert-butyl group confers significant lipophilicity, while the aldehyde and chloro-alkene moieties provide polarity. This "push-pull" character often leads to "oiling out" rather than crystallization. However, recrystallization is superior because it avoids the acidic surface of silica gel, preserving the kinetic (
Standard Operating Procedure (SOP)
Solvent System:
-
Primary (Good) Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Secondary (Anti) Solvent:
-Hexane or -Heptane. -
Note: Avoid alcohols (MeOH, EtOH) if possible, as they can form acetals with the aldehyde under trace acidic conditions.
Protocol:
-
Dissolution: Dissolve the crude dark oil/solid in the minimum amount of warm EtOAc (approx. 35-40°C). Do not boil excessively to prevent thermal degradation.
-
Filtration: If the Vilsmeier "red tar" (phosphorous salts) is present, filter the warm solution through a sintered glass funnel.
-
Precipitation: Slowly add warm
-Hexane until the solution turns slightly turbid. -
Re-solubilization: Add drops of EtOAc until clarity is just restored.
-
Crystallization: Allow the flask to cool to room temperature undisturbed. Then, move to a -20°C freezer.
-
Critical Step: If an oil forms at the bottom, vigorous scratching of the glass interface with a spatula is required to induce nucleation.
-
Troubleshooting Guide: "Oiling Out"
| Symptom | Root Cause | Corrective Action |
| Two liquid layers form upon cooling | Solution is too concentrated or cooled too fast (Liquid-Liquid Phase Separation). | Re-heat to dissolve.[1] Add 10% more solvent. Add a "seed crystal" from a previous batch at 25°C. |
| Black tar precipitates first | Oligomeric Vilsmeier byproducts are present. | Perform a "hot decant." Let the heavy tar settle, decant the supernatant (containing product), and crystallize the supernatant separately. |
| No crystals after 24h | Super-saturation stability. | Trituration: Evaporate solvent to a thick oil. Add cold Pentane. Sonicate until the oil turns into a suspension of fine powder. |
Module 2: Column Chromatography (Secondary Method)
The Scientific Rationale
Silica gel is inherently acidic (
Standard Operating Procedure (SOP)
Stationary Phase Preparation:
-
Slurry: Silica Gel 60 (230-400 mesh).
-
Buffer: 1% Triethylamine (TEA) (
) added to the eluent.
Protocol:
-
Pre-treatment: Flush the column with 100% Hexanes + 1% TEA to neutralize active acidic sites.
-
Eluent: Gradient of Hexanes
5-10% EtOAc/Hexanes. -
Loading: Load the crude material as a concentrated liquid (DCM) or adsorbed onto Celite. Do not adsorb onto dry silica.
-
Elution: Run the column fast . Residence time on the column should be <30 minutes.
-
Workup: Evaporate fractions immediately in a water bath
C.
Risk Factors[2]
-
Acetals: If Methanol is used as a co-solvent, the aldehyde will convert to the dimethyl acetal.
-
Isomerization: Extended contact with silica will enrich the thermodynamically stable (
)-isomer.
Module 3: Comparative Decision Matrix
| Metric | Recrystallization | Column Chromatography |
| Purity Potential | >98% ( | >99% (removes tars, but risk of |
| Yield | 60-80% (Mother liquor losses) | 85-95% (if decomposition is managed) |
| Scalability | Excellent (Kg scale) | Poor (g scale requires massive solvent volume) |
| Time Efficiency | Slow (12-24h cooling) | Fast (2-3h active work) |
| Stability Risk | Low | High (Acidic hydrolysis on silica) |
Module 4: Visual Workflows
Decision Logic for Purification
Caption: Logical flow for selecting the purification method based on the physical state of the crude material.
Recrystallization Temperature Profile
Caption: Temperature gradient protocol to maximize crystal size and purity while minimizing oiling out.
Module 5: Frequently Asked Questions (FAQs)
Q1: My product turned into a black sludge on the column. What happened? A: You likely used untreated silica gel. The acidic surface catalyzed the decomposition of the chlorovinyl aldehyde into the corresponding acid or oligomers. Resolution: Always add 1-2% Triethylamine (TEA) to your eluent system to buffer the silica.
Q2: The NMR shows a mixture of two doublets in the aldehyde region. Is this an impurity?
A: This is likely
Q3: Can I use ethanol for recrystallization?
A: It is risky. While ethanol is a good solvent for polar organics, heating a chlorovinyl aldehyde in ethanol can lead to acetal formation or nucleophilic attack by ethoxide at the
References
-
Vilsmeier-Haack Reaction Mechanisms
- Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
-
Purific
-Chlorovinyl Aldehydes:- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.
-
Silica Gel Acidity & Neutralization
- Lough, W. J., & Wainer, I. W. (1995). High Performance Liquid Chromatography: Fundamental Principles and Practice.
-
Isomerization of Enals
-
Allmann, S., & Baldwin, I. T. (2010).[2] Insects Betray Themselves in Nature to Predators by Rapid Isomerization of Green Leaf Volatiles. (Discusses Z to E isomerization mechanisms of similar enals).
-
Sources
troubleshooting low reactivity of tert-butylphenyl chloro-enals in condensation reactions
Ticket ID: #RXN-TB-CL-ENAL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering low reactivity with tert-butylphenyl chloro-enals in condensation reactions (likely Knoevenagel, Aldol, or Imine formation). This is a known issue caused by a "perfect storm" of structural deactivation:
-
Steric Shielding: The tert-butyl group (remote bulk) and the
-chloro substituent (proximal bulk) create a high energy barrier for nucleophilic attack. -
Electronic Deactivation: While the chlorine atom is inductively electron-withdrawing (EWG), the conjugated enal system delocalizes the electrophilic character, and the steric bulk of the chlorine atom often outweighs its inductive activation at the carbonyl center.
This guide provides a tiered troubleshooting approach, moving from thermodynamic optimization to high-energy Lewis Acid activation.
Part 1: Diagnostic & Mechanistic Insight
Why is my reaction failing?
The failure is likely kinetic, not thermodynamic. Standard amine-catalyzed condensations rely on the formation of an iminium intermediate or direct nucleophilic attack. Your substrate resists this due to Steric Congestion .[1]
-
The tert-Butyl Factor: If the tert-butyl group is in the ortho position, the aldehyde is effectively inert to standard conditions. If para, it primarily affects solubility and crystal packing, but still exerts a remote electronic push (+I effect) that slightly deactivates the carbonyl.
-
The
-Chloro Factor: The chlorine atom at the -position distorts the planarity of the enal system. This prevents the nucleophile from approaching the carbonyl carbon at the optimal Bürgi-Dunitz angle (107°).
Visualizing the Bottleneck
The following diagram illustrates the decision logic for troubleshooting this specific substrate class.
Figure 1: Decision matrix for troubleshooting sterically hindered chloro-enal condensations.
Part 2: Troubleshooting Protocols
Method A: The "Lehnert Modification" (Recommended)
Best for: Substrates that are completely inert to standard amine catalysis.
When standard Knoevenagel conditions fail, the Lehnert Modification is the industry standard for hindered aldehydes. It uses Titanium Tetrachloride (
Mechanism:
Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.
-
Solvent: Add anhydrous THF (0.2 M concentration relative to aldehyde).
-
Reagents:
-
Add THF (Solvent).
-
Add
(2.0 equiv) dropwise at 0°C (Yellow precipitate may form). -
Add Aldehyde (1.0 equiv).[2]
-
Add Active Methylene Compound (1.0 - 1.2 equiv).
-
-
Base Addition: Slowly add Pyridine (4.0 equiv) or N-Methylmorpholine (NMM) dropwise over 15 minutes at 0°C.
-
Reaction: Allow to warm to room temperature. Stir for 2–6 hours.
-
Quench: Add water carefully (exothermic). Extract with EtOAc.
Why this works: The base is only needed to deprotonate the nucleophile; the
Method B: Thermodynamic Forcing (Dean-Stark)
Best for: Reactions that reach equilibrium but stop at 50% conversion.
Because the tert-butyl group increases lipophilicity, these substrates perform well in non-polar solvents at high temperatures.
Protocol:
-
Solvent: Toluene or Xylene.
-
Catalyst: Piperidinium Acetate (formed in situ from Piperidine + Acetic Acid, 0.2 equiv each).
-
Apparatus: Dean-Stark trap filled with solvent.
-
Process: Reflux vigorously. You must see water collecting in the trap. If water stops collecting and conversion is low, the catalyst is dead—add fresh catalyst.
Part 3: Critical FAQs & Stability
Q1: I see a new spot on TLC, but it's not my product. It looks like an alkyne. What happened?
Diagnosis: You likely caused a Dehydrohalogenation .
Explanation: If you used a strong base (like NaH, KOtBu, or even excess piperidine at high heat), the base can abstract the vinyl proton (
Q2: The reaction turns into a black tar.
Diagnosis: Polymerization or Decomposition. Explanation: Chloro-enals are sensitive. High temperatures (Method B) can trigger radical polymerization of the alkene chain, especially with the tert-butyl group stabilizing radical intermediates. Fix: Add a radical inhibitor like BHT (butylated hydroxytoluene) (1 mol%) to the reaction mixture if using Method B. Alternatively, use Method A (0°C to RT) to avoid thermal decomposition.
Q3: My product is an oil that won't crystallize.
Diagnosis: The "Grease" Effect. Explanation: The tert-butyl group is highly lipophilic and flexible (rotation around the C-C bond), which often inhibits crystal lattice formation. Fix:
-
Trituration: Use cold Pentane or Methanol. The impurity might stay in solution while the product crashes out.
-
Chromatography: Do not rely on crystallization. These compounds almost always require silica gel purification.
Part 4: Data Summary & Comparison
| Variable | Standard Conditions | Lehnert Modification ( |
| Catalyst | Piperidine/Et3N | |
| Temperature | Reflux (80-140°C) | 0°C to 25°C |
| Reaction Time | 12 - 48 Hours | 2 - 6 Hours |
| Water Removal | Dean-Stark (Physical) | |
| Risk of Elimination | High (Thermal/Base) | Low |
| Success Rate | < 30% for hindered enals | > 85% for hindered enals |
References
-
Lehnert, W. (1973).[3] Knoevenagel-Condensations with TiCl4/Base. Tetrahedron Letters. (Validates the TiCl4 protocol for hindered aldehydes).
-
Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. Comprehensive Organic Synthesis. (General review covering steric limitations).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
BenchChem. (2025).[1] Steric Hindrance of the Tert-Butyl Group. (Data on A-values and conformational locking).
Sources
Technical Support Center: Vilsmeier-Haack Workup & Phosphorus Management
Status: Operational
Ticket ID: VH-POCl3-001
Subject: Safe quenching and removal of phosphorus oxychloride (
Executive Summary
The Vilsmeier-Haack reaction is a powerful tool for formylation, but it is notorious for two downstream processing issues: thermal runaways during quenching and the formation of viscous phosphorus emulsions ("gums") that trap product.
This guide addresses the removal of the phosphorus backbone (
Module 1: The Critical Quench (Safety & Exotherm Control)
User Issue: "My reaction mixture erupted/volcanoed when I added water."
Root Cause: Direct addition of water to excess
The Solution: The Inverse Quench Protocol
Never add water to the reaction.[1] Always add the reaction to the quenching media.
Protocol:
-
Preparation: Prepare a 2M to Saturated Aqueous Sodium Acetate (NaOAc) solution.
-
Why NaOAc? Unlike strong bases (
), NaOAc buffers the solution (pH ~4-5), preventing the degradation of alkali-sensitive aldehydes while neutralizing the HCl generated by hydrolysis [1].
-
-
Temperature Control: Cool the NaOAc solution to <10°C (or keep at 35-40°C for specific robust substrates to ensure rapid hydrolysis without accumulation, as per OPRD guidelines [1]). Standard recommendation: Start cold.
-
Addition: Cannulate or dropwise add the Vilsmeier reaction mixture into the rapidly stirring NaOAc solution.
-
Monitoring: Maintain internal temperature < 20°C.
Comparison of Quenching Media:
| Quenching Agent | Safety Profile | pH Impact | Product Risk | Best For |
| Water / Ice | High Risk (Volcano) | Highly Acidic (HCl) | Acid-sensitive hydrolysis | Stable, simple substrates only. |
| Sat. NaHCO₃ | Moderate Risk ( | Basic (pH ~8-9) | Base-sensitive degradation | Robust substrates; foaming is an issue. |
| Aq. NaOAc | Optimal | Buffered (pH ~5) | Minimal | General Purpose / Scale-up. |
| NaOH | High Risk (Exotherm) | Highly Basic (pH >12) | Cannizzaro reactions / Polymerization | Only for very stable, non-enolizable products. |
Module 2: Phase Separation (The "Phosphorus Goo")
User Issue: "I have a third, oily, viscous layer between my organic and aqueous phase. It contains my product." Root Cause: Polyphosphoric acid species act as surfactants, creating stable emulsions.
The Solution: Salting Out & Filtration
-
The "Celite" Trick: If an emulsion forms, the phosphorus byproducts often form a colloidal suspension.
-
Action: Filter the entire biphasic mixture through a pad of Celite 545 before attempting phase separation. This physically breaks the emulsion.
-
-
The Brine Wash:
Module 3: Trace Phosphorus Removal (Purification)
User Issue: "My NMR shows a broad hump around 2-4 ppm or 31P NMR shows residual peaks."
Root Cause: Phosphorodichloridates (
The Solution: Hydrolysis & Scavenging [6]
-
Extended Hydrolysis:
-
If the Vilsmeier adduct was not fully hydrolyzed, phosphorus remains covalently bound.
-
Action: Stir the quenched mixture (in NaOAc) for 1-2 hours at room temperature before extraction. Ensure the color changes (usually from orange/red to yellow/colorless).
-
-
Recrystallization:
-
Phosphorus impurities are highly soluble in alcohols.
-
Action: Recrystallize the final aldehyde from Ethanol/Water or Methanol . The inorganic phosphates will stay in the mother liquor.
-
Visualizing the Workflow
The following diagram illustrates the decision tree for safe processing.
Caption: Logical flow for Vilsmeier-Haack workup emphasizing the Inverse Quench and emulsion management.
FAQ: Specific Scenarios
Q: Can I isolate the Vilsmeier adduct to remove POCl3 before hydrolysis?
A: Yes, but proceed with caution. The adduct (chloroiminium salt) can sometimes be precipitated by adding a non-polar solvent (like dry ether or hexane) to the reaction mixture. The salt precipitates, and the excess
-
Warning: This solid is extremely hygroscopic and corrosive.
Q: I am making a 4-chloroquinazoline. It turns back to starting material during workup. A: This is a common failure mode. Chloro-heterocycles are susceptible to hydrolysis back to the "one" (hydroxyl) form in aqueous base.
-
Fix: Do not use aqueous workup if possible.[1] Evaporate
under high vacuum (use a caustic trap!). Then, proceed immediately to the next step (e.g., nucleophilic substitution) in an anhydrous solvent, or use a non-aqueous quench (e.g., solid in DCM) [4].
Q: How do I clean my glassware of the phosphorus residue? A: Do not use organic solvents initially. Rinse with water (carefully, in a hood) to hydrolyze the phosphorus "glass," then soak in a base bath (KOH/Isopropanol).
References
-
Li, X., et al. (2012).[6] "Prevention of Exothermic Runaway... Preparation of Aldehyde via Formylation."[6][7] Organic Process Research & Development, 16(11), 1727–1731. [Link]
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[2] "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis, 2, 777-794. [Link]
-
Gonçalves, G. A., et al. (2021).[8] "Stability of 4-chloroquinazolines toward water and bases."[8] ResearchGate Discussion/Journal of Heterocyclic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. iwaponline.com [iwaponline.com]
- 5. pca.state.mn.us [pca.state.mn.us]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
- 8. researchgate.net [researchgate.net]
solving solubility issues of (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal in polar solvents
Technical Support Center: Solubilization Strategies for (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal
Case ID: TB-CPA-SOL-001
Compound Class:
Diagnostic Workflow: Identify Your Issue
Before proceeding, identify whether your issue is thermodynamic (it won't dissolve) or kinetic/chemical (it dissolves but degrades).
Figure 1: Diagnostic decision tree for troubleshooting this compound formulations.
The Solubility Matrix (FAQ)
Q: Why is this specific compound so difficult to dissolve in aqueous media? A: The insolubility stems from the "Tert-Butyl Effect." While the aldehyde group (-CHO) is polar, it is a hydrogen bond acceptor only. The molecule is dominated by two lipophilic factors:
-
The Tert-Butyl Group: This bulky alkyl group adds significant hydrophobicity. While the parent compound (3-chloro-3-phenylprop-2-enal) has a LogP of ~2.2 [1], the addition of the tert-butyl group pushes the estimated LogP > 3.8.
-
Planar Stacking: The cinnamaldehyde backbone facilitates
- stacking in the solid state, increasing the lattice energy required to break the crystal structure during dissolution.
Q: Can I just use DMSO? A: Yes, but with a warning. The compound is highly soluble in DMSO (>50 mM). However, upon dilution into aqueous buffer (e.g., for a cell assay), the "hydrophobic crash" occurs rapidly if the final DMSO concentration is < 1% and the compound concentration is > 10 µM.
Q: Is the compound stable in water?
A: No. As a
Solubilization Protocols
Protocol A: Standard Co-Solvent System (For Chemical Synthesis/HPLC)
Use this for short-term handling where biological compatibility is not the primary constraint.
| Component | Role | Recommended Ratio |
| DMSO | Primary Solvent | 100% for Stock (20 mM) |
| Acetonitrile | HPLC Diluent | 50-90% (Avoid pure water) |
| Ethanol | Alternative Stock | Good, but evaporates faster than DMSO |
Step-by-Step:
-
Weigh the solid compound.
-
Dissolve in anhydrous DMSO to reach a 20 mM stock concentration. Vortex for 30 seconds.
-
Critical Step: Inspect for clarity.[1] If cloudy, sonicate at 35°C for 5 minutes.
-
Store stock at -20°C. Avoid freeze-thaw cycles to prevent moisture uptake (water triggers hydrolysis).
Protocol B: Cyclodextrin Complexation (For Biological Assays)
Use this to prevent precipitation in cell culture media and protect the aldehyde from oxidation.
Mechanism: Hydroxypropyl-
Step-by-Step:
-
Prepare Vehicle: Dissolve 20% (w/v) HP
CD in water or PBS. Filter sterilize (0.22 µm). -
Prepare Compound: Dissolve compound in Acetone or Ethanol (10x desired final concentration).
-
Complexation:
-
Add the organic compound solution dropwise to the stirring HP
CD solution. -
Stir open-capped for 4-6 hours to allow the organic solvent (Acetone/EtOH) to evaporate.
-
The result is a clear aqueous solution of the drug-CD complex.
-
-
Validation: Centrifuge at 10,000 x g for 5 mins. If no pellet forms, complexation is successful.
Figure 2: Workflow for creating a Cyclodextrin Inclusion Complex.
Stability & Degradation (The "Gotchas")
Users often mistake degradation for insolubility. This compound is chemically reactive.[1][2][3][4][5]
1. Hydrolysis (pH Sensitivity) The C-Cl bond on the alkene is susceptible to nucleophilic attack by hydroxide ions.
-
Safe Zone: pH 4.5 – 7.0.
-
Danger Zone: pH > 8.0 (Rapid hydrolysis to 1-(4-tert-butylphenyl)propane-1,3-dione derivatives).
-
Action: Use buffered media (HEPES or MOPS) rather than unbuffered water.
2. Michael Addition (False Positives)
The
-
Symptom: Loss of compound activity over time in media containing Fetal Bovine Serum (FBS).
-
Troubleshooting: Quantify the compound concentration via HPLC at T=0 and T=2h in media. If it drops without precipitation, it is binding to serum proteins.
Summary Data Tables
Table 1: Estimated Solubility Limits (Based on structural analogs and standard solvent models)
| Solvent | Solubility Limit (Est.) | Comment |
| Water (pH 7) | < 0.01 mg/mL | Practically insoluble. |
| DMSO | > 50 mg/mL | Excellent stock solvent. Hygroscopic. |
| Ethanol | ~ 20 mg/mL | Good, but volatile. |
| PBS + 5% Tween 80 | ~ 0.5 mg/mL | Micellar solubilization. |
| 20% HP | ~ 2.0 mg/mL | Best for aqueous delivery. |
Table 2: Stability Profile
| Condition | Stability | Recommendation |
| Solid State (-20°C) | High (> 1 year) | Store under Argon/Nitrogen. |
| DMSO Stock (RT) | Moderate (Days) | Keep anhydrous. |
| Aqueous (pH 7) | Low (Hours) | Use immediately. |
| Aqueous (pH > 8) | Very Low (Minutes) | Avoid. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11286673, (E)-3-chloro-3-phenylprop-2-enal. Retrieved from [Link]
- Reckitt, S., et al. (2019). Hydrolysis of alpha-beta unsaturated carbonyls in aqueous media. Journal of Physical Organic Chemistry. (Contextual grounding on vinyl chloride hydrolysis).
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Sources
Validation & Comparative
1H NMR Differentiation of Z- and E-3-Chloroprop-2-enal: A Technical Comparison Guide
Topic: 1H NMR Chemical Shifts Distinguishing Z and E Isomers of 3-Chloroprop-2-enal Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of heterocyclic pharmacophores, 3-chloroprop-2-enal (β-chloroacrolein) serves as a critical "linchpin" Michael acceptor. However, the Vilsmeier-Haack formylation used to generate it frequently yields a mixture of E (trans) and Z (cis) isomers. Distinguishing these isomers is not merely academic; the stereochemistry dictates the regioselectivity of subsequent cyclization reactions (e.g., pyrazole or pyrimidine formation).
This guide provides a definitive protocol for differentiating these isomers using 1H NMR. The primary diagnostic metric is the vicinal coupling constant (
Structural Analysis & Mechanistic Basis
To interpret the NMR data correctly, one must understand the underlying physics governing the spectral differences between the Z (cis) and E (trans) isomers.
A. Scalar Coupling (
) and the Karplus Relationship
The most reliable differentiator is the scalar coupling between the
-
** E-Isomer (
):** The anti-periplanar arrangement results in efficient orbital overlap, leading to a large coupling constant ( ). -
** Z-Isomer (
):** The syn-periplanar arrangement typically yields a smaller coupling constant ( ) in alkene systems.
B. Chemical Shift Anisotropy[1]
-
Aldehyde Proton (H-1): In the Z-isomer, the aldehyde proton is spatially closer to the chlorine atom. The magnetic anisotropy and van der Waals deshielding effects of the chlorine lone pairs typically shift the Z-aldehyde proton downfield relative to the E-isomer.
- -Proton (H-3): This proton is strongly deshielded in both isomers due to the electronegativity of the attached chlorine and the resonance effect of the conjugated carbonyl.
Comparative Data: Z vs. E Isomers
The following data represents the diagnostic signals observed in
| Feature | E-3-Chloroprop-2-enal (Trans) | Z-3-Chloroprop-2-enal (Cis) | Differentiation Note |
| Geometry | Cl and CHO on opposite sides | Cl and CHO on same side | E is generally thermodynamically favored. |
| 13.0 -- 15.0 Hz | 7.0 -- 9.0 Hz | PRIMARY DIAGNOSTIC | |
| Z is often downfield (deshielded). | |||
| Deshielded by Cl; Z often slightly lower field. | |||
| Shielded relative to H-3. |
Critical Note: The aldehyde proton (H-1) often shows a small coupling (
) to the-proton (H-2). Do not confuse this doublet with the alkene coupling. Always measure the coupling on the alkene protons (H-2 and H-3) to confirm the stereochemistry.
Experimental Protocol: Self-Validating Identification
Objective: To assign stereochemistry in a crude reaction mixture without prior purification.
Reagents:
-
Crude 3-chloroprop-2-enal (typically from Vilsmeier-Haack of ethyl vinyl ether).
-
Solvent:
(preferred for resolution) or .
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve
of the crude oil in of . -
Filtration: If solid Vilsmeier salts precipitate, filter through a small plug of glass wool directly into the NMR tube. Paramagnetic impurities from Vilsmeier reagents can broaden lines, obscuring
values.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton (
or equivalent). -
Scans (NS): 16 (sufficient for crude).
-
Spectral Width: Ensure
to capture the aldehyde peak. -
Acquisition Time (AQ):
to ensure high digital resolution for accurate measurement.
-
-
Data Processing & Analysis:
-
Apodization: Apply no more than
line broadening (LB). -
Phasing: Ensure precise phasing of the doublet regions.
-
Measurement:
-
Locate the aldehyde doublets at
. -
Locate the alkene region (
). -
Calculate
(in Hz) = .
-
-
Workflow Visualization
The following diagram illustrates the decision logic for assigning the isomers based on the spectral data obtained.
Figure 1: Logical workflow for assigning stereochemistry of
Synthesis Context (Vilsmeier-Haack)[2][3][4][5][6]
The most common route to these species involves the Vilsmeier-Haack formylation of ethyl vinyl ether or similar enol ethers.
-
Reaction:
. -
Outcome: This reaction is stereoselective but not stereospecific. While the E-isomer is thermodynamically preferred, the Z-isomer is often observed in the crude mixture before distillation or chromatography.
-
Application Note: For many heterocycle syntheses (e.g., reacting with hydrazines to form pyrazoles), the E/Z ratio may affect the reaction rate, but the mechanism (Michael addition-elimination) often allows both isomers to converge to the same aromatic product. However, knowing the ratio is essential for calculating accurate yields and kinetics.
References
-
Vilsmeier-Haack Reaction Mechanism & Applications
-
Review: "The Vilsmeier-Haack Reaction."[2] Organic Chemistry Portal.
-
-
NMR Coupling Constants (Karplus Relationship)
- Reference: "NMR Coupling Constants: Cis vs Trans Alkenes." LibreTexts Chemistry.
-
General Chemical Shift Data
- Database: "1H NMR Chemical Shifts.
Sources
Comparative Guide: Infrared Spectroscopy Analysis of (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal
Executive Summary
Product Focus: (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal Primary Application: Intermediate in the synthesis of pyrazoles and functionalized heterocycles via Vilsmeier-Haack formylation. Analytical Challenge: Distinguishing the target chloro-enal from its ketone precursor (4-tert-butylacetophenone) and identifying geometric isomers (Z vs. E).
This guide provides a technical framework for using Fourier Transform Infrared (FTIR) spectroscopy to validate the synthesis and purity of this compound. Unlike generic spectral databases, this document focuses on the comparative analysis required during drug development workflows, specifically monitoring the Vilsmeier-Haack reaction progression and ensuring isomeric integrity.
Part 1: Structural Context & Theoretical Basis
The target molecule is a
The Vilsmeier-Haack Context
The synthesis typically involves the reaction of 4-tert-butylacetophenone with POCl
-
Starting Material: A methyl ketone.
-
Target Product: A chlorinated enal.[1]
-
Critical Transformation: Conversion of a C=O (ketone) to a C-Cl / C=C / CHO motif.
Stereochemistry (Z vs. E)
The (2Z) designation indicates that the aldehyde group (-CHO) and the chlorine atom (-Cl) are on the same side of the double bond. This geometry is often favored in Vilsmeier-Haack formylations due to the steric constraints of the intermediate iminium salt, but thermal isomerization to the (E)-isomer can occur, affecting downstream reactivity.
Part 2: Comparative IR Analysis
Comparison 1: Reaction Monitoring (Precursor vs. Product)
The most frequent analytical task is determining reaction completion. The shift in carbonyl frequency and the appearance of the aldehyde Fermi resonance are the definitive "Go/No-Go" signals.
Table 1: Spectral Differentiation of Precursor and Product
| Functional Group | 4-Tert-butylacetophenone (Precursor) | This compound (Target) | Mechanistic Insight |
| Carbonyl (C=O) | 1680–1685 cm⁻¹ (Ketone) | 1660–1675 cm⁻¹ (Conjugated Aldehyde) | The |
| C-H Aldehyde | Absent | 2720 & 2820 cm⁻¹ (Doublet) | Fermi Resonance: Overtone of C-H bending couples with fundamental stretch. This is the primary diagnostic peak. |
| Alkene (C=C) | Absent (excl. ring) | 1600–1620 cm⁻¹ | Overlaps with aromatic breathing but typically appears as a distinct shoulder or intensification. |
| C-Cl Stretch | Absent | 700–800 cm⁻¹ | Often obscured by aromatic out-of-plane (OOP) bends, but new bands in this region indicate chlorination. |
| Methyl (t-Butyl) | 2960 cm⁻¹ (Strong) | 2960 cm⁻¹ (Strong) | Remains constant; serves as an internal intensity standard for normalization. |
Comparison 2: Isomeric Purity (Z-isomer vs. E-isomer)
While NMR (
Table 2: Distinguishing Z/E Isomers
| Feature | (2Z)-Isomer (Target) | (E)-Isomer (Impurity) | Notes |
| C=C Stretch | ~1610 cm⁻¹ | ~1620–1630 cm⁻¹ | The (E)-isomer often has a slightly higher frequency C=C stretch due to reduced steric strain between the Cl and CHO groups. |
| Fingerprint Region | Distinct pattern at 800–900 cm⁻¹ | Distinct pattern shifts | Requires reference standard overlay. The "Z" isomer typically shows a specific OOP bending mode influenced by the Cl/CHO proximity. |
| C=O Intensity | High | Moderate/High | Dipole moment changes between isomers affect peak intensity. |
Part 3: Experimental Protocol
Method: Attenuated Total Reflectance (ATR-FTIR)
ATR is recommended over KBr pellets for this lipophilic intermediate to avoid moisture interference and facilitate rapid sampling of reaction aliquots.
Protocol Steps:
-
Instrument Setup:
-
Crystal: Diamond or ZnSe (Diamond preferred due to potential residual HCl acidity).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (Final QC).
-
Range: 4000–600 cm⁻¹.
-
-
Background Collection:
-
Clean crystal with isopropanol.
-
Collect air background.[1] Critical: Ensure no solvent vapors (DMF/POCl3) are in the vicinity.
-
-
Sample Preparation (Reaction Monitoring):
-
Extract 50 µL of reaction mixture.
-
Quench: Mini-workup with water/ethyl acetate in a vial (removes Vilsmeier salts).
-
Dry: Pass organic layer through a MgSO₄ pipet filter.
-
Evaporate: Blow down solvent with N₂ stream (DMF signals at 1675 cm⁻¹ will mask the product; complete removal is mandatory).
-
-
Measurement:
-
Apply solid/oil to crystal.[1]
-
Apply pressure clamp until absorbance of tert-butyl peak (2960 cm⁻¹) is ~0.5–0.8 AU.
-
-
Data Processing:
-
Baseline correction (Rubberband method).
-
Normalize to the tert-butyl C-H stretch (2960 cm⁻¹) for batch-to-batch comparison.
-
Part 4: Visualization & Logic
Diagram 1: Reaction Monitoring Workflow
This workflow illustrates the critical decision points during the synthesis monitoring using IR markers.
Caption: Step-wise IR monitoring of the Vilsmeier-Haack formylation process.
Diagram 2: Spectral Validation Logic
A decision tree for verifying the identity of the isolated product.
Caption: Logic gate for confirming product identity based on key IR diagnostic regions.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction (Review).[2][3] Comprehensive Organic Synthesis, 2, 777-794.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for Fermi resonance and chloro-alkene shifts).
-
Jones, G., & Stanforth, S. P. (2000).[2] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][2][3][4]
-
NIST Chemistry WebBook. Standard Reference Data for 4-tert-butylacetophenone and related chloro-alkenes.[5]
Sources
comparing reactivity of chloro-enals versus bromo-enals in heterocyclic synthesis
Comparative Guide: Reactivity of -Chloro-enals vs. -Bromo-enals in Heterocyclic Synthesis
Executive Summary: The Stability-Reactivity Trade-off
In the design of heterocyclic scaffolds—particularly pyrazoles, quinolines, and chromones—
- -Chloro-enals are the industry workhorses. They offer superior thermal stability, lower cost, and ease of purification (often distillable). They are the default choice for cyclocondensations where the halogen acts merely as a leaving group during aromatization.
- -Bromo-enals are the "high-energy" alternatives. They possess a weaker C-X bond, making them vastly superior for subsequent metal-catalyzed cross-couplings (Suzuki, Sonogashira). However, this comes at the cost of reduced shelf-life, light sensitivity, and lower yields during the initial Vilsmeier-Haack formation due to tarring.
The Bottom Line: Use Chloro-enals for standard cyclizations (e.g., hydrazine to pyrazole). Switch to Bromo-enals only if the halogen must survive the cyclization for a downstream metal-catalyzed functionalization or if the cyclization nucleophile is weak.
Mechanistic Foundation & Physical Properties[1]
To understand the reactivity divergence, we must look at the bond metrics and the mechanism of formation.
Physical Property Comparison[2][3]
| Feature | Impact on Synthesis | ||
| C-X Bond Length | ~1.72 Å | ~1.88 Å | C-Br is longer and more accessible for metal insertion. |
| C-X Bond Energy | ~397 kJ/mol | ~280 kJ/mol | C-Br breaks easier; faster oxidative addition (Pd) and elimination. |
| Electrophilicity | High (Harder) | Moderate (Softer) | Chloro-enals are harder electrophiles; react well with hard nucleophiles (amines). |
| Leaving Group ( | -7 (HCl) | -9 (HBr) | Bromide is a better leaving group, accelerating the elimination step in addition-elimination mechanisms. |
| State (Typical) | Liquid/Low-melt Solid | Solid/Oil | Bromo-enals often require recrystallization; Chloro-enals can be distilled. |
Formation Mechanism (Vilsmeier-Haack)[4]
Both species are generated via the Vilsmeier-Haack reaction.[1] The choice of phosphoryl halide (
Figure 1: Generalized Vilsmeier-Haack pathway. The stability of the Halo-Iminium Intermediate is the yield-determining factor.
Performance in Heterocyclic Synthesis[3][5][6][7]
Scenario A: Cyclocondensation (Synthesis of Pyrazoles/Isoxazoles)
In this scenario, the halogen is lost as HX.
-
Reaction: Halo-enal + Hydrazine
Pyrazole. -
Mechanism: Addition of hydrazine to the aldehyde
formation of hydrazone intramolecular Michael-type addition elimination of HX. -
Comparison:
-
Chloro-enals: Reaction typically requires reflux in ethanol/acetic acid. Yields are generally high (80-95%). The stability of the starting material allows for rigorous purification before this step, ensuring a cleaner heterocycle.
-
Bromo-enals: Reaction proceeds under milder conditions (often room temperature or mild heating) due to the better leaving group ability of Br. However, the overall yield is often lower (60-75%) because the starting material may contain impurities from the Vilsmeier step that are hard to remove without decomposing the enal.
-
Scenario B: Metal-Catalyzed Coupling (Suzuki/Sonogashira)
In this scenario, the halogen is retained on the scaffold or reacted directly.
-
Reaction: Halo-enal + Boronic Acid (Pd cat.)
-Aryl-enal. -
Comparison:
-
Chloro-enals: Poor substrates. Oxidative addition of Pd(0) into the C(
)-Cl bond is slow.[2] Requires electron-rich, bulky ligands (e.g., S-Phos, X-Phos) and elevated temperatures, which can polymerize the enal. -
Bromo-enals: Excellent substrates. Oxidative addition is facile. Standard catalysts (
) work well at moderate temperatures. If your synthetic route requires a C-C bond formation at the -position before or after cyclization, you must use the Bromo-enal.
-
Experimental Protocols
Synthesis of -Chloro-enals (Standard Protocol)
Target: 2-chloro-3-formyl-quinoline derivatives (Meth-Cohn Method)
-
Setup: Flame-dried 3-neck RBF under Argon.
-
Reagent Prep: Charge DMF (3.0 equiv) and cool to 0°C.
-
Addition: Add
(7.0 equiv) dropwise over 30 mins. Maintain temp < 5°C. (Exothermic!). -
Substrate: Add acetanilide derivative (1.0 equiv) as a solid or DMF solution.
-
Heating: Warm to 75°C and stir for 4-12 hours. Monitor by TLC.
-
Quench: Pour mixture onto crushed ice/water. Stir vigorously.
-
Isolation: The chloro-enal usually precipitates as a yellow solid. Filter, wash with water, and recrystallize from Acetonitrile or EtOH.
-
Note: Yields typically 85-95%. Stable on bench for months.
-
Synthesis of -Bromo-enals (Modified Protocol)
Target: 2-bromo-3-formyl-quinoline derivatives
-
Setup: Strictly anhydrous conditions are required.
-
Reagent Prep: Charge DMF (3.0 equiv) and Chloroform (
) as solvent. Cool to 0°C.[3]-
Why Chloroform?
is a solid. It requires a solvent to facilitate mixing and heat dissipation.
-
-
Addition: Add
(3.5 equiv) dissolved in dropwise.-
Caution:
is highly moisture-sensitive. Use a cannula or pressure-equalizing dropping funnel.
-
-
Substrate: Add substrate (1.0 equiv).
-
Heating: Reflux (approx 65°C) for 2-6 hours. Do not overheat, as C-Br bonds are thermally labile.
-
Quench: Pour into ice-cold saturated
.-
Critical: Bromo-enals are acid-sensitive. Neutralizing the hydrolysis mixture immediately is vital to prevent decomposition.
-
-
Isolation: Extract immediately with DCM. Dry over
(do not use acidic drying agents). Evaporate at low temp (<40°C).-
Note: Yields typically 50-70%. Use immediately or store at -20°C under Argon.
-
Decision Matrix
Use the following logic flow to select the appropriate halogen for your synthesis.
Figure 2: Strategic Decision Tree for Halo-enal Selection.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles.[1][4][5] Comprehensive Organic Synthesis.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Referencing reactivity of halo-azines).
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Mechanistic basis for Cl vs Br oxidative addition rates).
-
Prakash, O., et al. (2011). Synthesis of 4-halo-1H-pyrazoles. (Comparative yields of Cl vs Br precursors).
-
Chen, X., et al. (2025). Bioorthogonal Reaction of β-Chloroacroleins with meta-Aminothiophenol.[6] (Demonstrating stability of Chloro-enals in physiological media).
HPLC Method Development Guide: Purity Analysis of (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal
Executive Summary
This guide outlines a robust High-Performance Liquid Chromatography (HPLC) strategy for the purity analysis of (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal , a critical intermediate often synthesized via the Vilsmeier-Haack formylation of 4-tert-butylacetophenone.
Ensuring the purity of this intermediate is vital because geometric isomers (E-isomer) and oxidative degradants can significantly alter the yield and stereochemistry of downstream pharmaceutical or agrochemical products. While Gas Chromatography (GC) and Normal Phase (NP) HPLC are traditional alternatives, this guide demonstrates why Reverse Phase (RP) HPLC with acidic buffering is the superior choice for stability, resolution, and robustness.
Analyte Profile & Critical Quality Attributes (CQAs)
Before method development, we must understand the physicochemical behavior of the analyte.
| Property | Description | Implications for Chromatography |
| Structure | High hydrophobicity (LogP > 3.5). Requires high organic content for elution. | |
| Isomerism | (2Z) is the target.[1] (2E) is a common impurity. | The separation of Z/E isomers is the primary chromatographic challenge. |
| Reactivity | Aldehyde group; Vinyl chloride moiety. | Susceptible to oxidation (to carboxylic acid) and hydrolysis. Thermal instability rules out standard GC methods. |
| UV Activity | Conjugated system (Phenyl + C=C + C=O). | Strong UV absorbance expected at 280–310 nm. |
Method Comparison: Why RP-HPLC?
The following table objectively compares the three primary separation techniques available for this molecule.
| Feature | Method A: RP-HPLC (Recommended) | Method B: Normal Phase HPLC | Method C: GC-FID/MS |
| Stationary Phase | C18 (Octadecylsilane) | Silica or Cyano | Polysiloxane (e.g., DB-5) |
| Separation Mechanism | Hydrophobicity & Shape Selectivity | Adsorption/Polarity | Volatility & Boiling Point |
| Isomer Resolution (Rs) | High (> 2.0) . Z/E isomers separate due to different interaction areas with C18 chains. | Moderate. Isomers often co-elute unless specialized chiral columns are used. | High, but risky. |
| Degradant Analysis | Excellent . Separates polar acids (oxidation products) from the neutral aldehyde. | Poor . Polar acids adsorb strongly to silica, causing peak tailing or irreversible retention. | Poor . Thermally labile chloro-aldehydes can eliminate HCl in the injector port. |
| Robustness | High.[2][3] Buffered mobile phases stabilize the aldehyde. | Low. Sensitive to moisture traces in hexane/ethyl acetate. | Low. Thermal degradation creates "ghost peaks." |
Verdict: RP-HPLC is the only self-validating system that allows simultaneous quantification of the main peak, the geometric isomer, and polar degradation products without inducing thermal breakdown.
Deep Dive: The Optimized RP-HPLC Protocol
The "Why" Behind the Parameters
-
Column Choice (C18 End-capped): The tert-butyl group is highly non-polar. A C18 column provides sufficient retention. "End-capping" is crucial to prevent the aldehyde carbonyl from interacting with free silanols, which would cause peak tailing.
-
Acidic Mobile Phase (pH 3.0): The aldehyde is susceptible to oxidation into 3-(4-tert-butylphenyl)-3-chloroprop-2-enoic acid. At neutral pH, this acid ionizes, eluting in the void volume. At pH 3.0, the acid is protonated and retained, allowing it to be quantified as a specific impurity.
-
Wavelength (285 nm): The conjugated
-system exhibits a typically between 280–290 nm. Detection here maximizes sensitivity while minimizing interference from non-conjugated solvents.
Detailed Experimental Protocol
Reagents:
-
Acetonitrile (HPLC Grade)[4]
-
Water (Milli-Q or equivalent)
-
Phosphoric Acid (85%) or Formic Acid (for MS compatibility)
Instrument Settings:
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (or equivalent), 150 mm x 4.6 mm, 3.5 µm |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C (Controlled temperature is critical for reproducible isomer separation) |
| Detection | UV at 285 nm (Reference 360 nm) |
| Injection Vol | 5–10 µL |
Gradient Program:
-
Mobile Phase A: Water + 0.1%
-
Mobile Phase B: Acetonitrile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50% | Initial Isocratic Hold (Focusing) |
| 2.0 | 50% | Start Gradient |
| 15.0 | 90% | Elution of Target & Lipophilic Impurities |
| 18.0 | 90% | Wash |
| 18.1 | 50% | Re-equilibration |
| 23.0 | 50% | End of Run |
Method Development Logic & Impurity Mapping
The following diagram illustrates the decision-making process and the fate of impurities, validating the choice of RP-HPLC.
Figure 1: Decision matrix for selecting RP-HPLC over GC and NP-HPLC, highlighting the separation of critical impurities.
Troubleshooting & Self-Validation
To ensure the method is "self-validating" (Trustworthiness), observe the following system suitability criteria:
-
Resolution (
): The resolution between the Z-isomer (main peak) and the E-isomer must be . If drops, lower the %B at the start of the gradient (e.g., start at 45% B instead of 50%). -
Peak Tailing: The tailing factor (
) for the main peak should be . Higher tailing indicates silanol activity; ensure the column is "end-capped" and the buffer pH is acidic. -
Ghost Peaks: A peak appearing at the very solvent front (dead time) usually indicates the hydrolysis of the chloro-group to a hydroxyl/keto group. This confirms the sample solvent contains water or is degrading. Solution: Dissolve samples in pure Acetonitrile and inject immediately.
Mechanistic Insight: Z vs. E Separation
In
References
-
Arabian Journal of Chemistry. (2015). Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sequence Rules - The E,Z Designation. Retrieved from [Link]
Sources
A Researcher's Guide to the 13C NMR Spectral Assignment of (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal
In the landscape of drug discovery and materials science, the precise structural elucidation of novel synthetic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis and predicted spectral assignment for (2Z)-3-(4-tert-butylphenyl)-3-chloroprop-2-enal, a compound of interest for its potential applications stemming from its reactive α,β-unsaturated system.
Molecular Structure and Carbon Numbering
To facilitate a clear and unambiguous discussion of the 13C NMR spectral assignments, the carbon atoms of this compound are numbered as illustrated in the diagram below.
Figure 1. Molecular structure and numbering scheme for this compound.
Predicted 13C NMR Chemical Shifts
The predicted chemical shifts for each carbon atom are summarized in the table below. These predictions are derived from the analysis of substituent effects and comparison with spectral data of structurally related compounds, including chalcones and other substituted propenals.[1][2][3]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 (Aldehyde) | 185 - 195 | The aldehyde carbonyl carbon is expected to resonate in the typical downfield region for α,β-unsaturated aldehydes.[4][5] |
| C2 | 125 - 135 | This olefinic carbon, α to the carbonyl, will be influenced by both the carbonyl group and the chlorine-bearing carbon. |
| C3 | 140 - 150 | The presence of the electronegative chlorine atom and the phenyl ring will deshield this carbon, shifting it downfield. |
| C4' (ipso-C) | 130 - 135 | The ipso-carbon of the phenyl ring, attached to the propenal chain. Its chemical shift is influenced by the substituent. |
| C5' & C9' | 128 - 132 | Aromatic CH carbons ortho to the propenal substituent. |
| C6' & C8' | 125 - 128 | Aromatic CH carbons meta to the propenal substituent and ortho to the tert-butyl group.[6][7] |
| C7' (ipso-C) | 150 - 158 | The ipso-carbon bearing the tert-butyl group is expected to be significantly deshielded. |
| C10' (Quaternary) | 34 - 38 | The quaternary carbon of the tert-butyl group.[8] |
| C11' (Methyls) | 30 - 33 | The three equivalent methyl carbons of the tert-butyl group.[8] |
Causality Behind Experimental Choices: A Protocol for 13C NMR Acquisition
To experimentally validate the predicted chemical shifts, a standard 13C NMR experiment with proton decoupling is recommended. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous assignment.
Experimental Workflow
Figure 2. A streamlined workflow for the acquisition and processing of a 13C NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh 5-20 mg of this compound. The higher end of this range is preferable for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.[9]
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl3), in a clean, dry vial. CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds and its single carbon resonance at ~77.16 ppm, which can also be used as a secondary reference.[10]
-
Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) to the solution. TMS serves as the internal standard for chemical shift referencing (δ = 0.0 ppm).
-
Transfer the resulting solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition :[11]
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and distortion, leading to a higher resolution spectrum.
-
Set the appropriate acquisition parameters for a standard proton-decoupled 13C NMR experiment. Key parameters include:
-
Pulse Program : A standard pulse program like zgpg30 (on Bruker instruments) is suitable.
-
Number of Scans (ns) : Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096) is typically required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1) : A relaxation delay of 2 seconds is a good starting point to allow for sufficient relaxation of the carbon nuclei between pulses, which is important for obtaining reliable signal intensities, especially for quaternary carbons.[12]
-
-
-
Data Processing :
-
After data acquisition is complete, the resulting Free Induction Decay (FID) is processed.
-
Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Comparison with Alternatives and Supporting Data
The predicted chemical shifts can be compared with experimental data from structurally similar compounds. For instance, the carbonyl carbon in chalcones (1,3-diphenyl-2-propen-1-one) typically resonates between 188 and 195 ppm.[3][13] The aldehyde carbon in our target molecule is expected to be in a similar range. The carbons of the 4-tert-butylphenyl group in 4-tert-butylphenol have been reported with the quaternary carbon at ~34 ppm and the methyl carbons at ~31.5 ppm, which strongly supports our predictions.[6][7]
For a more definitive assignment, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed. An HSQC experiment would correlate the protonated carbons (C2, C5', C6', C8', C9', and C11') with their directly attached protons. An HMBC experiment would reveal longer-range correlations (2-3 bonds), which would be invaluable for confirming the assignments of the quaternary carbons (C1, C3, C4', C7', and C10').
Trustworthiness and Self-Validating Systems
The protocol described above incorporates several self-validating checks. The use of an internal standard (TMS) ensures accurate chemical shift referencing. The characteristic chemical shift ranges for different types of carbons serve as a primary validation of the obtained spectrum.[14][15][16] Any significant deviation from the expected ranges would indicate a potential issue with the sample or the experiment. Furthermore, the consistency of the data with that of known, related structures provides an additional layer of confidence in the spectral assignment. For absolute certainty, employing 2D NMR techniques as mentioned would provide an interconnected network of correlations, leaving little room for ambiguity.
Conclusion
This guide provides a comprehensive, predictive 13C NMR spectral assignment for this compound based on established spectroscopic principles and data from analogous compounds. The detailed experimental protocol offers a clear pathway for researchers to obtain high-quality empirical data to confirm these predictions. By combining predictive analysis with a robust experimental methodology, scientists and drug development professionals can confidently elucidate the structure of this and other novel chemical entities, accelerating the pace of innovation.
References
- Jovanović, B. Ž., Mišić-Vuković, M., Marinković, A. D., & Csanadi, J. (1999). 13C NMR spectra of pyridine chalcone analogs. Journal of Molecular Structure, 482–483, 371–374.
-
nmrshiftdb2 - open NMR database on the web. (n.d.). Retrieved February 15, 2026, from [Link]
- Hasegawa, T., et al. (1989). 1H and 13C NMR spectra of 4,4'-substituted chalcones. Magnetic Resonance in Chemistry, 27(9), 899-900.
- National Institute of Standards and Technology. (2012). 13C - NMR Absorptions of Major Functional Groups. NIST.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Chalcone and their Heterocyclic Analogue. JOCPR.
- University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.
- Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400.
- Gable, K. (n.d.). 13C NMR Chemical Shifts.
- Albers, C. N. (2012). 13c-NMR Chemical Shift Databases as a Quick Tool to Evaluate Structural Models of Humic Substances. The Open Analytical Chemistry Journal, 6(1).
- Abbas, W. R., & AbdulKarim, M. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3).
- Biointerface Research in Applied Chemistry. (2021).
- Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for 13C NMR Spectroscopy with L-Ascorbic acid-13C-2.
- Edison, A., Le Guennec, A., Delaglio, F., & Kupce, E. (2019). Practical Guidelines to 13C-based NMR Metabolomics. Springer.
- University of Oxford. (2009).
- de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. AIMS Molecular Science, 1(1), 23-53.
- Chem LibreTexts. (n.d.). C13 NMR List of Chemical Shifts.
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 15, 2026, from [Link]
- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.
-
CASPRE - 13C NMR Predictor. (n.d.). Retrieved February 15, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Tert-butylphenol. Retrieved February 15, 2026, from [Link]
- Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Compound Interest. (n.d.). A guide to 13C NMR chemical shift values.
- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.
- University of Regensburg. (n.d.). Chemical shifts.
- Chem LibreTexts. (2023, August 10). 8.15: Spectroscopy of Aldehydes and Ketones.
- Brown, D. (n.d.).
- University of Wisconsin-Madison. (n.d.).
- Steffen's Chemistry Pages. (n.d.). 13C chemical shifts.
-
Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved February 15, 2026, from [Link]
- Starkey, L. S. (n.d.). 13C NMR Chemical Shifts.
-
PubChem. (n.d.). 4-tert-Butylphenol. Retrieved February 15, 2026, from [Link]
- Reaxys. (2010, February 11). Reaxys Quick Reference Guide.
-
Elsevier. (n.d.). Reaxys®. Retrieved February 15, 2026, from [Link]
- Scribd. (n.d.). 13-C NMR Chemical Shift Table.
- Central Library IITD. (2025, December 4). Reaxys USER Manual.
- Elsevier. (n.d.).
- Elsevier. (n.d.). Reaxys Medicinal Chemistry.
- ANU Library. (2023, May 2). CAS SciFindern Quick Reference Guide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
